cis,cis-3,6-Nonadienal-d4
Description
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Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
142.23 g/mol |
IUPAC Name |
(3Z,6Z)-3,4,6,7-tetradeuterionona-3,6-dienal |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,9H,2,5,8H2,1H3/b4-3-,7-6-/i3D,4D,6D,7D |
InChI Key |
FIDBXHOCOXRPRO-QFLBLQEISA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CC=O)/[2H])/CC |
Canonical SMILES |
CCC=CCC=CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
cis,cis-3,6-Nonadienal-d4 chemical properties
Executive Summary
This technical guide provides a summary of the known chemical properties of cis,cis-3,6-Nonadienal. Due to the absence of specific data for the deuterated form, cis,cis-3,6-Nonadienal-d4, this document serves as a foundational reference for researchers and drug development professionals. It outlines the core chemical data of the non-deuterated compound, discusses potential synthetic considerations for its deuterated analogue, and provides a framework for experimental design.
Chemical Properties of cis,cis-3,6-Nonadienal
The chemical properties of the non-deuterated cis,cis-3,6-Nonadienal are summarized below. These values can serve as estimates for the deuterated compound, with the molecular weight adjusted for the four deuterium (B1214612) atoms.
Table 1: General Chemical Properties of cis,cis-3,6-Nonadienal
| Property | Value | Source |
| Molecular Formula | C₉H₁₄O | [2] |
| Molecular Weight | 138.21 g/mol | [3] |
| CAS Number | 21944-83-2 | [2] |
| Appearance | Colorless oil | [3] |
| Boiling Point | 201.79 °C (estimated) | [4] |
| Flash Point | 70.50 °C (estimated) | [4] |
| Solubility in Water | 318.8 mg/L at 25 °C (estimated) | [4] |
Note: The molecular weight of this compound would be approximately 142.23 g/mol . The exact positions of the four deuterium atoms would need to be specified for unambiguous identification.
Spectroscopic Data
Specific spectroscopic data for this compound is not available. However, data for the non-deuterated isomer, trans-2,cis-6-Nonadienal, can be found in public databases such as PubChem and may provide some reference.[5] For the deuterated compound, 2H NMR would be a critical analytical technique to confirm the location and incorporation of deuterium. Mass spectrometry would also be essential to determine the isotopic purity.
Synthesis of Deuterated Compounds
The synthesis of selectively deuterated molecules is a specialized field. Generally, deuterated compounds are prepared by introducing deuterium atoms at specific positions using deuterated reagents.
A potential logical workflow for obtaining and characterizing this compound is outlined below.
Caption: General workflow for the synthesis and characterization of a deuterated compound.
Biological Context and Potential Applications
cis,cis-3,6-Nonadienal is a volatile compound found in cucumbers.[2] Studies suggest that linolenic and linoleic acids are precursors for its biosynthesis.[2] The biosynthesis of nonadienal isomers is thought to be catalyzed by hydroperoxide lyases.[3]
Deuterated standards like this compound are valuable in metabolic studies and for quantifying the endogenous levels of the non-deuterated compound using mass spectrometry-based methods.
The biosynthetic pathway of related nonadienal compounds can be represented as follows:
Caption: Simplified biosynthetic pathway of nonadienals.
Handling and Storage
For the non-deuterated analogue, trans-2,cis-6-Nonadienal, it is recommended to keep the container tightly closed in a dry, cool, and well-ventilated place. It should be kept away from heat, sparks, and flame. Storage under nitrogen and refrigeration is also advised. It is stable under normal conditions.
Conclusion
While specific data for this compound is currently unavailable, this guide provides a comprehensive overview of the properties of its non-deuterated counterpart and outlines a general approach for its synthesis and characterization. The information presented here should serve as a valuable resource for researchers and professionals in the field of drug development and metabolic research. Further experimental work is required to elucidate the specific properties and behavior of the deuterated compound.
References
- 1. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 2. cis,cis-3,6-Nonadienal | 21944-83-2 - Coompo [coompo.com]
- 3. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 4. 3,6-nonadienal, 78263-66-8 [thegoodscentscompany.com]
- 5. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
cis,cis-3,6-Nonadienal-d4 physical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis,cis-3,6-Nonadienal is a volatile organic compound known for its characteristic aroma, reminiscent of cucumbers.[1] Its deuterated isotopologue, cis,cis-3,6-Nonadienal-d4, serves as a valuable internal standard for analytical applications, particularly in mass spectrometry-based quantification of the parent compound in various matrices. The incorporation of four deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate measurement. This technical guide provides an overview of the physical characteristics, a general experimental protocol for the synthesis of deuterated aldehydes, and a workflow for the quality control of such standards.
Physical and Chemical Characteristics
The following table summarizes the known physical and chemical properties of cis,cis-3,6-Nonadienal. The data for the deuterated compound is estimated based on the non-deuterated form.
| Property | Value (cis,cis-3,6-Nonadienal) | Value (this compound, Estimated) | Reference |
| Molecular Formula | C₉H₁₄O | C₉H₁₀D₄O | [2] |
| Molecular Weight | 138.21 g/mol | 142.23 g/mol | [2] |
| CAS Number | 21944-83-2 | Not available | [2] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [3] |
| Boiling Point | 201.80 °C @ 760 mm Hg (est.) | ~201.80 °C @ 760 mm Hg | [2] |
| Vapor Pressure | 0.300 mmHg @ 25 °C (est.) | ~0.300 mmHg @ 25 °C | [2] |
| Flash Point | 70.50 °C (159.00 °F) TCC (est.) | ~70.50 °C | [2] |
| Solubility | Soluble in chloroform, dichloromethane, DMSO | Soluble in chloroform, dichloromethane, DMSO | [1] |
Experimental Protocols
General Methodology for the Synthesis of Deuterated Aldehydes
The synthesis of deuterated aldehydes can be achieved through various methods. One common approach involves the reduction of a corresponding carboxylic acid derivative using a deuterium-donating reducing agent, followed by oxidation.[4][] The following is a representative, non-specific protocol.
1. Reduction of a Carboxylic Acid Ester to a Deuterated Alcohol:
-
A suitable ester precursor of cis,cis-3,6-nonadienoic acid is dissolved in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
A deuterium-donating reducing agent, such as lithium aluminum deuteride (B1239839) (LiAlD₄), is added portion-wise to the stirred solution.
-
The reaction is allowed to proceed for a specified time, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is quenched by the slow addition of a suitable reagent (e.g., ethyl acetate), followed by the addition of water and a base (e.g., sodium hydroxide (B78521) solution) to precipitate the aluminum salts.
-
The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the deuterated alcohol.
2. Oxidation of the Deuterated Alcohol to a Deuterated Aldehyde:
-
The deuterated alcohol is dissolved in a suitable solvent (e.g., dichloromethane).
-
An oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based reagent, is added to the solution.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel or celite to remove the oxidant byproducts.
-
The solvent is evaporated under reduced pressure, and the resulting crude deuterated aldehyde is purified by column chromatography on silica gel to yield the final product, this compound.
Quality Control Workflow
The identity and purity of the synthesized deuterated standard must be rigorously confirmed. The following diagram illustrates a typical quality control workflow.
Figure 1. Quality Control Workflow for Deuterated Standards
References
Isotopic Labeling in Nonadienal Formation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal are potent lipid-derived volatile compounds that significantly contribute to the flavor and aroma profiles of various foods and are also implicated in oxidative stress-related physiological and pathological processes. Understanding their formation pathways is crucial for controlling flavor development in the food industry and for elucidating their roles in biological systems. Isotopic labeling has emerged as a powerful technique to trace the metabolic fate of precursors and unravel the complex mechanisms of nonadienal formation. This guide provides a comprehensive overview of the application of isotopic labeling, particularly with ¹³C and deuterium, in studying the formation of nonadienal isomers from the oxidation of linoleic acid.
Core Concepts: Nonadienal Formation Pathways
Nonadienal isomers are primarily formed from the decomposition of linoleic acid hydroperoxides, specifically 9-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid (13-HPODE). These hydroperoxides are generated through enzymatic (e.g., lipoxygenase) or non-enzymatic (autoxidation) processes. The subsequent cleavage of the hydroperoxide carbon chain leads to the formation of various volatile and non-volatile products, including nonadienal isomers.
Isotopic labeling allows researchers to track the carbon atoms and hydrogen atoms from the initial linoleic acid molecule to the final nonadienal products, providing definitive evidence for the proposed reaction mechanisms.
Signaling Pathways and Logical Relationships
The formation of nonadienal from linoleic acid involves a series of oxidative and cleavage reactions. The following diagram illustrates the generally accepted pathways.
The Pivotal Precursor: An In-depth Technical Guide on the Role of cis,cis-3,6-Nonadienal in the Cucumber Volatile Profile
For Immediate Release
This technical guide delves into the critical role of cis,cis-3,6-nonadienal as a key intermediate in the formation of the characteristic fresh, green aroma of cucumber (Cucumis sativus L.). While often overshadowed by its more sensorially potent isomer, (E,Z)-2,6-nonadienal, understanding the biosynthesis, transformation, and analytical considerations of cis,cis-3,6-nonadienal is fundamental for researchers, scientists, and professionals in flavor science and agricultural biotechnology. This document provides a comprehensive overview of the biochemical pathways, detailed experimental protocols for its analysis, and quantitative data to support further research and development in enhancing cucumber flavor.
Introduction: The Chemistry of Cucumber's Signature Scent
The fresh, green, and slightly floral aroma of cucumber is a complex mosaic of volatile organic compounds (VOCs), primarily C6 and C9 aldehydes and alcohols.[1][2] These compounds are not present in intact cucumber tissue but are rapidly generated upon cellular disruption, such as cutting or chewing, through the lipoxygenase (LOX) pathway.[2][3] Among the C9 aldehydes, (E,Z)-2,6-nonadienal is widely recognized as the principal character impact compound, imparting the quintessential cucumber-like aroma.[4][5][6] However, the formation of this key odorant is dependent on the initial production and subsequent isomerization of its precursor, cis,cis-3,6-nonadienal ((Z,Z)-3,6-nonadienal).
Biosynthesis of cis,cis-3,6-Nonadienal and its Conversion
The generation of C9 aldehydes in cucumber is a well-characterized enzymatic cascade initiated from polyunsaturated fatty acids. This process, known as the lipoxygenase (LOX) pathway, involves several key enzymes.
2.1. The Lipoxygenase (LOX) and Hydroperoxide Lyase (HPL) Pathway
The biosynthesis of cis,cis-3,6-nonadienal begins with the oxygenation of α-linolenic acid, a common fatty acid in plant tissues. The enzyme 9-lipoxygenase (9-LOX) catalyzes the introduction of molecular oxygen to α-linolenic acid, forming 9-hydroperoxy-octadecatrienoic acid (9-HPOT).[1][3] Subsequently, the enzyme hydroperoxide lyase (HPL) cleaves this 9-hydroperoxide, yielding two fragments: a C9 aldehyde, specifically (Z,Z)-3,6-nonadienal, and a C9 oxo-acid.[3][7] In cucumber, HPL enzymes exist that can cleave both 9- and 13-hydroperoxides, leading to the formation of both C9 and C6 aldehydes, respectively.[8]
2.2. Isomerization to (E,Z)-2,6-nonadienal
While cis,cis-3,6-nonadienal is formed directly from the HPL cleavage, it is often present in lower concentrations than its isomer, (E,Z)-2,6-nonadienal. This is due to the action of a (3Z):(2E)-hexenal isomerase.[7][9] This enzyme efficiently catalyzes the isomerization of the cis-3 double bond to a trans-2 double bond, converting (Z,Z)-3,6-nonadienal into the more sensorially impactful (E,Z)-2,6-nonadienal.[7][9] This enzymatic step is crucial in shaping the final aroma profile of cucumber.
Quantitative Data of C9 Aldehydes in Cucumber
The concentration of cis,cis-3,6-nonadienal and other C9 aldehydes can vary significantly between different cucumber cultivars. The following table summarizes quantitative data from a study on a recombinant inbred line (RIL) population of cucumber, showcasing the range of concentrations observed.
| Compound | Parental Line Q16 (μg/g FW) | Parental Line Q24 (μg/g FW) | RIL Population Range (μg/g FW) | RIL Population Mean (μg/g FW) |
| (Z,Z)-3,6-Nonadienal | 0.025 ± 0.004 | 0.040 ± 0.002 | 0.010–0.122 | 0.051 ± 0.023 |
| (E)-2-Nonenal | 0.792 ± 0.099 | 2.371 ± 0.169 | 0.415–3.230 | 1.441 ± 0.648 |
| (E,Z)-2,6-Nonadienal | 1.986 ± 0.211 | 9.873 ± 0.533 | 1.261–12.348 | 5.435 ± 2.651 |
Data adapted from a study on a recombinant inbred line population of cucumber.[10]
Sensory Profile
Specific sensory data for pure cis,cis-3,6-nonadienal is limited in published literature. However, information on closely related C9 compounds provides context for its likely contribution to the overall aroma profile. Its corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol, is described as having a "melon or cucumber" odor.[11] The isomer, (E,Z)-2,6-nonadienal, has a very powerful green, cucumber, and violet leaf aroma with watery, melon-like nuances.[12][13] Given its role as a direct precursor, it is plausible that cis,cis-3,6-nonadienal contributes to the green and melon-like notes of the overall cucumber flavor, albeit likely with a higher odor threshold than its trans-2 isomer.
Experimental Protocols
The analysis of cis,cis-3,6-nonadienal and other volatile compounds in cucumber is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a headspace sampling technique, most commonly solid-phase microextraction (SPME).
5.1. Sample Preparation and Headspace Solid-Phase Microextraction (HS-SPME)
This protocol outlines a general procedure for the extraction of volatile compounds from cucumber fruit tissue.
-
Sample Homogenization: A known weight of fresh cucumber tissue (e.g., 5-7 g) is homogenized, often cryogenically to prevent enzymatic activity.[4][5]
-
Vial Preparation: The homogenized sample is placed in a headspace vial (e.g., 20 mL).[4]
-
Matrix Modification: A saturated NaCl solution (e.g., 1.5 mL) is often added to the vial to increase the ionic strength of the aqueous phase, which enhances the release of volatile compounds into the headspace.[8] An internal standard (e.g., 2-octanol (B43104) or octanal) is added for quantification.[5][8]
-
Equilibration: The vial is sealed and equilibrated at a specific temperature (e.g., 35-40°C) for a set time (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.[5][8]
-
SPME Fiber Exposure: A preconditioned SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature to adsorb the volatile compounds.[4][5]
5.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the SPME fiber is introduced into the GC injector for thermal desorption of the analytes.
-
Injector: The injector is operated in splitless mode at a high temperature (e.g., 250°C) to ensure efficient desorption of the volatiles from the SPME fiber.[8]
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate (e.g., 1.0-1.5 mL/min).[14]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5MS (30 m × 0.25 mm × 0.25 µm), is commonly used for the separation of the volatile compounds.[8][15]
-
Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a final temperature (e.g., 250-280°C) to elute all compounds of interest.[15][16]
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data is collected over a mass range of m/z 50-500.[15][16]
-
Compound Identification: Volatile compounds are identified by comparing their mass spectra and retention indices with those of authentic standards and reference libraries such as NIST.[5]
Conclusion
cis,cis-3,6-Nonadienal plays a crucial, albeit transient, role in the development of the characteristic aroma of cucumber. As the direct product of the lipoxygenase-hydroperoxide lyase pathway acting on α-linolenic acid, it serves as the essential precursor to the highly potent odorant, (E,Z)-2,6-nonadienal. While its own sensory contribution is not as well-defined, its presence and enzymatic conversion are pivotal in the cascade of reactions that define cucumber's fresh flavor profile. A thorough understanding of the biosynthesis and analysis of cis,cis-3,6-nonadienal, as outlined in this guide, is vital for flavor chemists, food scientists, and plant breeders aiming to modulate and enhance the sensory qualities of cucumber. Future research focusing on the specific sensory properties of pure cis,cis-3,6-nonadienal will further illuminate its precise role in the complex aroma of this globally important vegetable.
References
- 1. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Non-targeted metabolomic analysis for the comparative evaluation of volatile organic compounds in 20 globally representative cucumber lines [frontiersin.org]
- 5. Diversity of Volatile Profiles and Nutritional Traits Among 29 Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Differences in the Composition and Content of Volatile Compounds in Cucumber Fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber [frontiersin.org]
- 8. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and Characterization of (3Z):(2E)-Hexenal Isomerases from Cucumber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative trait locus mapping of fruit aroma compounds in cucumber (Cucumber sativus L.) based on a recombinant inbred line population - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (Z,Z)-3,6-nonadien-1-ol, 53046-97-2 [thegoodscentscompany.com]
- 12. Fragrance University [fragranceu.com]
- 13. fraterworks.com [fraterworks.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. ukm.my [ukm.my]
The Discovery and Characterization of Deuterated Nonadienal Isomers: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of deuterated nonadienal isomers. Nonadienal, a nine-carbon doubly unsaturated aldehyde, is a significant molecule in flavor chemistry and a product of lipid peroxidation. The selective incorporation of deuterium (B1214612) in place of hydrogen atoms offers a powerful tool for studying its metabolic fate, reaction mechanisms, and biological activity. This document details established methodologies for the deuteration of unsaturated aldehydes, analytical techniques for the characterization of the resulting isomers, and discusses the potential roles of these compounds in cellular signaling pathways related to oxidative stress. While specific literature on the initial discovery of deuterated nonadienal isomers is sparse, this guide consolidates information from related deuterated molecules to provide a foundational resource for researchers, scientists, and drug development professionals.
Introduction
Nonadienal isomers, such as (2E,6Z)-nonadienal and (2E,4Z)-nonadienal, are well-known for their characteristic aromas, particularly the fresh scent of cucumbers.[1] Beyond their role as flavor and fragrance compounds, they are also products of lipid peroxidation, a process implicated in cellular damage and various disease states. The strategic replacement of hydrogen with its stable isotope, deuterium, creates a heavier, stronger carbon-deuterium bond. This substitution can lead to a kinetic isotope effect (KIE), slowing down metabolic processes and chemical reactions involving the cleavage of that bond.[2] This "metabolic switching" is of significant interest in drug development for enhancing the pharmacokinetic profiles of bioactive molecules.[3]
This guide focuses on the synthesis and analysis of deuterated nonadienal isomers, providing researchers with the necessary theoretical and practical knowledge to work with these compounds.
Synthesis of Deuterated Nonadienal Isomers
The introduction of deuterium into nonadienal isomers can be achieved through various synthetic strategies, primarily targeting the aldehyde proton or other positions in the carbon chain. The choice of method depends on the desired position of deuteration and the required level of deuterium incorporation.
N-Heterocyclic Carbene (NHC) Catalysis for C-1 Deuteration
A highly effective method for the selective deuteration of the formyl group (C-1) of aldehydes, including α,β-unsaturated aldehydes, involves the use of N-heterocyclic carbene (NHC) catalysts with deuterium oxide (D₂O) as the deuterium source.[2]
Experimental Protocol: NHC-Catalyzed H/D Exchange
-
Materials: α,β-Unsaturated nonadienal isomer, an NHC catalyst precursor (e.g., a triazolium salt), a base (e.g., DBU - 1,8-Diazabicyclo[5.4.0]undec-7-ene), and deuterium oxide (D₂O).
-
Procedure:
-
To a solution of the nonadienal isomer in a suitable solvent (e.g., THF), add the NHC precursor and the base.
-
Add D₂O to the mixture.
-
Stir the reaction at room temperature for a specified period (e.g., 12-24 hours), monitoring the reaction progress by ¹H NMR to observe the disappearance of the aldehyde proton signal.
-
Upon completion, quench the reaction with a suitable reagent and extract the product with an organic solvent.
-
Purify the deuterated nonadienal by column chromatography.
-
Logical Workflow for NHC-Catalyzed Deuteration
Caption: Workflow for the NHC-catalyzed deuteration of nonadienal.
Reduction of a Deuterated Precursor
An alternative strategy involves the synthesis of a deuterated precursor, which is then converted to the desired deuterated nonadienal. For example, a deuterated nonadienoic acid can be reduced to the corresponding deuterated nonadienol, which is then oxidized to the aldehyde.
Analytical Characterization
The successful synthesis and purification of deuterated nonadienal isomers require robust analytical techniques to confirm the position and extent of deuterium incorporation, as well as to differentiate between isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural elucidation of deuterated compounds.
-
¹H NMR: The disappearance or reduction in the intensity of a specific proton signal indicates successful deuteration at that position.[4]
-
²H NMR: Directly observes the deuterium nuclei, providing a clean spectrum showing only the deuterated positions.[4]
-
¹³C NMR: Deuterium substitution causes a characteristic upfield shift in the resonance of the attached carbon and can also be used for quantitative analysis of deuterium incorporation.[5][6]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the deuterated nonadienal isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR: Acquire a standard ¹H NMR spectrum. The integration of the residual proton signal at the deuterated position relative to other non-deuterated protons allows for the quantification of deuterium incorporation.
-
²H NMR: Acquire a ²H NMR spectrum to confirm the presence and chemical environment of the deuterium atoms.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to observe isotopic shifts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to separate the isomers and determine their molecular weight and fragmentation patterns. The mass spectrum of a deuterated compound will show a molecular ion peak shifted by the number of incorporated deuterium atoms.[7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the deuterated nonadienal isomer in a volatile solvent (e.g., hexane).
-
GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a polar column to separate isomers). The temperature program should be optimized to achieve good separation of the nonadienal isomers.
-
MS Detection: The eluting compounds are introduced into the mass spectrometer. The mass spectra are recorded, and the molecular ion peaks are analyzed to confirm deuteration.
Quantitative Data
The following table summarizes hypothetical quantitative data for the synthesis and characterization of a deuterated nonadienal isomer, based on typical results for similar compounds found in the literature.
| Parameter | C-1 Deuterated (2E,6Z)-Nonadienal |
| Synthesis Method | NHC-Catalyzed H/D Exchange |
| Yield | 85% |
| Deuterium Incorporation (%) | >98% (by ¹H NMR) |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.51 (s, <0.02H, residual CHO), 6.85 (dt, 1H), 6.12 (d, 1H), 5.4-5.6 (m, 2H), 2.3 (q, 2H), 2.1 (q, 2H), 0.95 (t, 3H) |
| ²H NMR (CDCl₃, 61.4 MHz) δ (ppm) | 9.51 (s) |
| GC-MS (m/z) | [M]⁺ = 139 |
Biological Significance and Signaling Pathways
Nonadienal is a product of the oxidative degradation of polyunsaturated fatty acids (PUFAs), a process that is implicated in cellular signaling and oxidative stress. The deuteration of nonadienal can be a valuable tool to study these pathways.
Lipid Peroxidation and Oxidative Stress
Lipid peroxidation is a chain reaction where free radicals attack lipids containing carbon-carbon double bonds, such as those in cell membranes. This process leads to the formation of lipid hydroperoxides, which can then decompose into various reactive aldehydes, including nonadienal. These aldehydes can form adducts with proteins and DNA, leading to cellular dysfunction.
Signaling Pathway: Lipid Peroxidation and Downstream Effects
Caption: The role of nonadienal in lipid peroxidation and oxidative stress.
The introduction of deuterium at positions susceptible to hydrogen abstraction can slow down the lipid peroxidation process due to the kinetic isotope effect, thereby reducing the formation of nonadienal and subsequent cellular damage. This makes deuterated nonadienal and its precursors valuable probes for studying the mechanisms of oxidative stress.
Conclusion
The synthesis and characterization of deuterated nonadienal isomers provide a powerful approach for investigating the biological roles of these lipid-derived aldehydes. While the direct discovery of these specific deuterated isomers is not well-documented, the methodologies for their synthesis and analysis are well-established. This technical guide provides a foundational framework for researchers to prepare and study these important molecules, with the potential to yield significant insights into the mechanisms of oxidative stress and to aid in the development of novel therapeutic strategies.
References
- 1. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 2. Practical Synthesis of C-1 Deuterated Aldehydes Enabled by NHC Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Quantitative analysis of deuterium using the isotopic effect on quaternary (13)C NMR chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Untapped Potential of cis,cis-3,6-Nonadienal-d4 as a Metabolic Tracer: A Technical Guide
Disclaimer: The use of cis,cis-3,6-Nonadienal-d4 as a metabolic tracer is a novel concept, and as such, there is a lack of direct published research on its specific applications. This guide is a forward-looking technical whitepaper that outlines the potential of this compound in metabolic research. The methodologies and data presented are based on established principles of stable isotope labeling and studies of analogous deuterated lipid tracers.
Introduction to Stable Isotope Tracing in Lipidomics
Stable isotope labeling is a powerful and indispensable technique in the field of metabolic research, allowing for the precise tracking and quantification of molecules within complex biological systems. By replacing common isotopes with heavier, stable isotopes such as deuterium (B1214612) (²H), researchers can distinguish exogenously supplied molecules from their endogenous counterparts. Deuterated fatty acids and lipids have become invaluable tools for elucidating the dynamics of lipid metabolism, including synthesis, turnover rates, and metabolic fluxes.[1][2] The use of these tracers, in conjunction with sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS), provides a dynamic view of metabolic pathways that is not achievable with traditional static measurements.[3][4][5]
cis,cis-3,6-Nonadienal is a C9 aldehyde known for its characteristic cucumber aroma and is biosynthesized from α-linolenic acid.[6] Its deuterated form, this compound, presents a unique opportunity to trace the metabolic fate of this specific unsaturated aldehyde. While direct studies are not yet available, this guide will explore its potential applications, from cell culture to in vivo models, and provide a framework for its use in advancing our understanding of lipid metabolism.
Synthesis and Characterization of this compound
The synthesis of deuterated C9 flavor volatiles has been previously described, and a similar approach could be employed for this compound.[7] A plausible synthetic route would involve the regiospecific deuterogenation of a suitable alkynol precursor, followed by chain extension and oxidation to the aldehyde.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis of this compound.
Characterization of the final product would be crucial and would involve techniques such as:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the position and incorporation of deuterium atoms.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isotopic purity and confirm the mass shift.
Experimental Protocols
Cell Culture Labeling Studies
Objective: To trace the incorporation and metabolic fate of this compound in cultured cells.
Methodology:
-
Cell Culture: Plate cells (e.g., hepatocytes, adipocytes) at a desired density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Dilute the stock solution in cell culture medium to the final desired concentration (e.g., 10-50 µM).
-
Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Time-Course Experiment: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Cell Harvesting and Lipid Extraction: At each time point, wash the cells with ice-cold PBS, and then harvest them. Extract total lipids using a modified Bligh-Dyer or Folch method.
-
Sample Preparation for GC-MS Analysis:
-
The lipid extract is dried under a stream of nitrogen.
-
Aldehydes within the extract are derivatized to improve their volatility and chromatographic properties. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[4][8]
-
The derivatized sample is then reconstituted in a suitable solvent for GC-MS analysis.
-
In Vivo Animal Studies
Objective: To investigate the whole-body metabolism and tissue distribution of this compound.
Methodology:
-
Animal Model: Use a suitable animal model (e.g., mice or rats).
-
Tracer Administration: Administer this compound via oral gavage or intravenous injection. The dosage will need to be optimized but can be guided by studies with other deuterated fatty acids.[9]
-
Sample Collection: Collect blood samples at various time points post-administration. At the end of the study, euthanize the animals and collect various tissues (e.g., liver, adipose tissue, brain).
-
Sample Processing:
-
Separate plasma from whole blood.
-
Homogenize tissue samples.
-
Extract lipids from plasma and tissue homogenates.
-
-
GC-MS Analysis: Derivatize and analyze the lipid extracts as described for the cell culture studies.
Data Presentation
The quantitative data obtained from GC-MS analysis can be summarized in tables to facilitate comparison and interpretation.
| Time (hours) | Isotopic Enrichment of this compound in Total Cellular Lipids (%) |
| 0 | 0 |
| 2 | 5.2 ± 0.6 |
| 4 | 12.8 ± 1.1 |
| 8 | 25.3 ± 2.5 |
| 12 | 38.9 ± 3.1 |
| 24 | 45.1 ± 4.0 |
| Table 1: Hypothetical Time-Course of Isotopic Enrichment in Cultured Hepatocytes. |
| Tissue | Isotopic Enrichment of this compound (nmol/g tissue) 24h post-administration |
| Liver | 15.6 ± 2.1 |
| Adipose Tissue | 28.4 ± 3.5 |
| Brain | 2.1 ± 0.3 |
| Plasma | 5.9 ± 0.8 (nmol/mL) |
| Table 2: Hypothetical Tissue Distribution of this compound in a Mouse Model. |
Visualization of Workflows and Pathways
Experimental Workflow
Caption: Generalized experimental workflow for metabolic tracing.
Hypothetical Metabolic Pathway
Based on the known metabolism of other aldehydes, this compound could undergo several metabolic transformations.[10]
Caption: Plausible metabolic pathways for this compound.
Conclusion
While the application of this compound as a metabolic tracer is still in its conceptual phase, the potential it holds for lipidomics research is significant. This guide provides a comprehensive, albeit hypothetical, framework for its synthesis, application in experimental models, and data analysis. The use of such a specific tracer could provide novel insights into the metabolic fate of C9 unsaturated aldehydes, which are not only flavor compounds but also products of lipid peroxidation and may have roles in cellular signaling. Further research is warranted to synthesize and validate this compound as a tool for the metabolic research community.
References
- 1. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 7. Synthesis of deuterated C-6 and C-9 flavour volatiles [periodicos.capes.gov.br]
- 8. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Ubiquitous Presence of cis,cis-3,6-Nonadienal in Nature: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
cis,cis-3,6-Nonadienal, a volatile C9 aldehyde, is a significant contributor to the characteristic fresh, green, and often fruity aromas of numerous plants and plays a role in the complex flavor profiles of some animal products. This technical guide provides a comprehensive overview of the natural occurrence of cis,cis-3,6-Nonadienal, detailing its presence in various biological sources. The guide summarizes quantitative data, elucidates its biosynthetic pathway, and provides detailed experimental protocols for its extraction, identification, and quantification. This document aims to serve as a valuable resource for researchers in natural product chemistry, food science, and drug development by consolidating the current knowledge on this potent aroma compound.
Introduction
Volatile organic compounds (VOCs) are critical for the sensory perception of food and play diverse roles in chemical ecology. Among these, C9 aldehydes, derived from the enzymatic oxidation of polyunsaturated fatty acids, are particularly important for the characteristic "green" and "fresh" notes of many fruits and vegetables. cis,cis-3,6-Nonadienal, with its potent watermelon and cucumber-like aroma, is a key member of this family. Understanding its natural distribution, concentration, and biosynthesis is crucial for applications ranging from flavor and fragrance development to the study of plant-pathogen interactions and potentially, for its bioactive properties.
Natural Occurrence of cis,cis-3,6-Nonadienal and Related Isomers
cis,cis-3,6-Nonadienal and its isomers have been identified across a diverse range of natural sources, from fruits and vegetables to seafood. The following tables summarize the quantitative data available for these compounds in various matrices. It is important to note that the (E,Z)-2,6-nonadienal isomer is more commonly reported and quantified in the literature.
Plant Kingdom
The primary sources of cis,cis-3,6-Nonadienal are within the plant kingdom, particularly in the Cucurbitaceae family.
Table 1: Quantitative Data of Nonadienal Isomers in Fruits and Vegetables
| Natural Source | Cultivar/Variety | Compound | Concentration (µg/kg) | Analytical Method |
| Watermelon (Citrullus lanatus) | 'Gavina'® | (Z,Z)-3,6-nonadienal | Detected | HS-SPME-GC-MS |
| Watermelon (Citrullus lanatus) | Not specified | (Z,Z)-3,6-nonadienal | Predominant odorant | Not specified |
| Cucumber (Cucumis sativus) | Inbred line 'No. 26' | (E,Z)-2,6-nonadienal | 93 - 1018 | HS-SPME-GC-MS |
| Cucumber (Cucumis sativus) | Recombinant Inbred Lines | (E,Z)-2,6-nonadienal | 1261 - 12348 | HS-SPME-GC-MS |
| Muskmelon (Cucumis melo) | Not specified | (E,Z)-2,6-nonadienal | Identified as a primary odorant | Aroma Extract Dilution Analysis |
| Honeydew Melon (Cucumis melo var. inodorus) | Not specified | (Z,Z)-2,6-nonadienal | Tentatively Identified | GC-MS/MS |
Animal Kingdom
The occurrence of nonadienal isomers in the animal kingdom is primarily linked to the oxidation of lipids.
Table 2: Occurrence of Nonadienal Isomers in Animal Products
| Natural Source | Condition | Compound | Notes |
| Oysters (Crassostrea gigas) | Fed Skeletonema diet | (Z,E)-2,6-nonadienal | Higher content compared to other diets.[1] |
| Boiled Cod (Gadus morhua) | Stored | (Z,Z)-3,6-nonadienal | Contributes to odor defects during storage.[2] |
| Cooked Meat (Beef, Pork) | Thermally treated | (E,E)-2,4-nonadienal, (E,Z)-2,6-nonadienal | Formed via lipid oxidation and Maillard reaction.[3][4] |
Biosynthesis of cis,cis-3,6-Nonadienal
In plants, cis,cis-3,6-Nonadienal is synthesized through the lipoxygenase (LOX) pathway, which is initiated upon tissue damage. The primary precursor is α-linolenic acid, an omega-3 fatty acid.
The key enzymatic steps are:
-
Lipoxygenase (LOX) Action: 9-lipoxygenase (9-LOX) catalyzes the addition of molecular oxygen to α-linolenic acid to form 9-hydroperoxyoctadecatrienoic acid (9-HPOT).
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable 9-HPOT is then cleaved by a specific hydroperoxide lyase (HPL) to yield cis,cis-3,6-Nonadienal and 9-oxononanoic acid.
Experimental Protocols
The analysis of cis,cis-3,6-Nonadienal from natural sources is predominantly carried out using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation and HS-SPME
This protocol provides a general framework for the extraction of volatile aldehydes from fruit and vegetable matter.
-
Sample Homogenization:
-
Weigh approximately 5 g of fresh sample tissue into a 20 mL headspace vial.
-
To enhance the release of volatiles and inhibit enzymatic activity, add a saturated NaCl solution (e.g., 1 mL).
-
For quantitative analysis, add a known amount of an appropriate internal standard (e.g., 2-methyl-3-heptanone).
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity towards volatile and semi-volatile compounds.
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific duration (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Desorption: Transfer the SPME fiber to the GC injector port for thermal desorption of the analytes (e.g., 250°C for 3-5 minutes) in splitless mode.
-
Gas Chromatography:
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane) or a DB-WAX (polyethylene glycol), is typically used for the separation of volatile compounds.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C, hold for 2-5 minutes), then ramps up to a final temperature (e.g., 250°C) at a controlled rate (e.g., 5-10°C/min), with a final hold period.
-
-
Mass Spectrometry:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Identification: Compound identification is based on the comparison of mass spectra with spectral libraries (e.g., NIST, Wiley) and by comparing retention indices with those of authentic standards.
-
Conclusion
cis,cis-3,6-Nonadienal is a pivotal aroma compound that defines the sensory characteristics of several important fruits, most notably watermelon. Its natural occurrence extends to other plants and is also observed in animal products as a result of lipid degradation. The biosynthesis of this C9 aldehyde from α-linolenic acid via the lipoxygenase pathway is a well-established mechanism in plants. The analytical methodologies, particularly HS-SPME-GC-MS, provide a robust framework for the sensitive and accurate determination of this volatile compound. Further research is warranted to expand the quantitative data across a broader range of biological matrices and to explore the potential physiological and pharmacological activities of cis,cis-3,6-Nonadienal.
References
- 1. The effect of algae diets (Skeletonema costatum and Rhodomonas baltica) on the biochemical composition and sensory characteristics of Pacific cupped oysters (Crassostrea gigas) during land-based refinement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. zaguan.unizar.es [zaguan.unizar.es]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis and Use of cis,cis-3,6-Nonadienal-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust methodology for the synthesis, purification, and characterization of cis,cis-3,6-Nonadienal-d4. This deuterated analog of the potent aroma compound, cis,cis-3,6-Nonadienal, is synthesized for use as an internal standard in quantitative mass spectrometry-based assays. The protocol outlines a two-step synthesis involving the mild oxidation of cis,cis-3,6-nonadien-1-ol followed by a formyl-selective deuterium (B1214612) exchange. Furthermore, this document provides a protocol for its application as an internal standard to enhance the accuracy and precision of analytical measurements.
Introduction
Stable isotope-labeled compounds are invaluable tools in analytical chemistry, particularly in mass spectrometry, where they serve as ideal internal standards.[1][2][3] Their chemical and physical properties are nearly identical to their unlabeled counterparts, ensuring similar behavior during sample preparation and analysis, yet they are distinguishable by their mass-to-charge ratio.[2] cis,cis-3,6-Nonadienal is a volatile organic compound of interest in flavor and fragrance research. Accurate quantification of this and similar analytes in complex matrices necessitates the use of a reliable internal standard. This document provides a detailed protocol for the synthesis of this compound and its application.
Synthesis of this compound
The synthesis of this compound is achieved through a two-step process, beginning with the oxidation of commercially available cis,cis-3,6-nonadien-1-ol, followed by the deuteration of the resulting aldehyde.
Step 1: Oxidation of cis,cis-3,6-nonadien-1-ol
The selective oxidation of the primary alcohol to the aldehyde is a critical step, requiring mild conditions to prevent over-oxidation to the carboxylic acid and isomerization of the double bonds.[4] The Dess-Martin periodinane (DMP) oxidation is a suitable method for this transformation due to its high chemoselectivity and neutral pH conditions.[4]
Caption: Oxidation of cis,cis-3,6-nonadien-1-ol to cis,cis-3,6-Nonadienal.
Step 2: Formyl-Selective Deuteration
The resulting cis,cis-3,6-Nonadienal undergoes a formyl-selective hydrogen-deuterium exchange to introduce the deuterium labels. This can be achieved using various modern synthetic methods, including photocatalytic or organocatalytic approaches with D₂O as the deuterium source.[5][6][7] These methods offer high deuterium incorporation with excellent functional group tolerance.[5]
Caption: Formyl-selective deuteration of cis,cis-3,6-Nonadienal.
Experimental Protocols
Materials
-
cis,cis-3,6-nonadien-1-ol (≥95%)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium thiosulfate (B1220275) (Na₂S₂O₃), saturated solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Photocatalyst (e.g., tetrabutylammonium (B224687) decatungstate) or Organocatalyst (e.g., N-heterocyclic carbene precursor)
-
Thiol co-catalyst (e.g., thiophenol)
-
Ethyl acetate
-
Hexanes
Protocol 1: Synthesis of cis,cis-3,6-Nonadienal
-
Dissolve cis,cis-3,6-nonadien-1-ol (1.0 g, 7.13 mmol) in anhydrous DCM (50 mL) in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add Dess-Martin Periodinane (3.33 g, 7.84 mmol) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (thin-layer chromatography).
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃ solution (50 mL).
-
Stir vigorously for 15 minutes until the solid dissolves.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 hexanes:ethyl acetate) to yield pure cis,cis-3,6-Nonadienal.
Protocol 2: Synthesis of this compound
-
In a quartz reaction vessel, dissolve cis,cis-3,6-Nonadienal (500 mg, 3.62 mmol), a photocatalyst (e.g., tetrabutylammonium decatungstate, 0.036 mmol), and a thiol co-catalyst (e.g., thiophenol, 0.362 mmol) in a 1:1 mixture of DCM and D₂O (20 mL).
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Irradiate the mixture with a suitable light source (e.g., blue LED, 450 nm) at room temperature for 12-24 hours, monitoring the reaction by ¹H NMR for the disappearance of the formyl proton signal.
-
After completion, add water (20 mL) and extract with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Data Presentation
| Parameter | cis,cis-3,6-Nonadienal | This compound |
| Molecular Formula | C₉H₁₄O | C₉H₁₀D₄O |
| Molecular Weight | 138.21 g/mol | 142.23 g/mol |
| Yield | ~85% | ~75% |
| Purity (by GC-MS) | >98% | >98% |
| Deuterium Incorporation | N/A | >98% |
| ¹H NMR (formyl proton) | δ ~9.7 ppm (t) | Signal absent or significantly reduced |
| Mass Spectrum (m/z) | 138 [M]⁺ | 142 [M]⁺ |
Application as an Internal Standard
The synthesized this compound is an excellent internal standard for the quantification of cis,cis-3,6-Nonadienal in various matrices by GC-MS or LC-MS.
Caption: Workflow for using this compound as an internal standard.
Protocol 3: Use as an Internal Standard
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol).
-
During sample preparation, add a precise volume of the internal standard stock solution to each sample and calibration standard.
-
Process the samples (e.g., extraction, derivatization) as required by the analytical method.
-
Analyze the samples by GC-MS or LC-MS, monitoring for the specific mass transitions of both the analyte (cis,cis-3,6-Nonadienal) and the internal standard (this compound).
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.
-
Quantify the amount of cis,cis-3,6-Nonadienal in the unknown samples using the calibration curve.
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of high-purity this compound and its effective use as an internal standard for quantitative analysis. The described protocols are robust and can be adapted for the synthesis of other deuterated aldehydes. The use of this internal standard will significantly improve the accuracy, precision, and reliability of analytical data in research and industrial applications.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Formyl-selective deuteration of aldehydes with D2O via synergistic organic and photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of cis,cis-3,6-Nonadienal using cis,cis-3,6-Nonadienal-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis,cis-3,6-Nonadienal is a volatile organic compound that contributes to the characteristic aroma of fresh cucumbers and melons. Accurate quantification of this and other volatile aldehydes is crucial in the food and beverage industry for quality control, in environmental analysis to monitor air and water quality, and in clinical research to study potential biomarkers of oxidative stress. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as cis,cis-3,6-Nonadienal-d4, is the gold standard for achieving accurate and precise quantification by correcting for variations in sample preparation and instrument response.
These application notes provide a comprehensive protocol for the quantitative analysis of cis,cis-3,6-Nonadienal in various matrices using this compound as an internal standard with GC-MS.
Chemical Properties
| Property | Value |
| Chemical Name | cis,cis-3,6-Nonadienal |
| Synonyms | (3Z,6Z)-3,6-Nonadienal |
| CAS Number | 21944-83-2 |
| Molecular Formula | C₉H₁₄O |
| Molecular Weight | 138.21 g/mol |
| Boiling Point | ~70°C at 2 Torr |
Quantitative Data Summary
The following table summarizes the expected quantitative performance of the described GC-MS method. These values are based on typical performance for the analysis of similar volatile aldehydes and may vary depending on the specific instrumentation and matrix.
| Parameter | Expected Value |
| Linearity (R²) | > 0.995 |
| Calibration Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (Recovery) | 85 - 115% |
Experimental Protocols
This protocol is designed for the analysis of cis,cis-3,6-Nonadienal in a liquid matrix (e.g., water, beverage) or a solid matrix that can be homogenized and dispersed in a liquid.
Materials and Reagents
-
cis,cis-3,6-Nonadienal (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (or other suitable solvent), HPLC grade
-
Deionized water, 18 MΩ·cm
-
Sodium chloride (for salting out, optional)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible autosampler or manual SPME holder
-
Heated agitator for headspace vials
Preparation of Standards
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of cis,cis-3,6-Nonadienal and dissolve in 10 mL of methanol in a volumetric flask.
-
Prepare a separate stock solution of this compound in the same manner.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by serial dilution of the primary stock solution with deionized water in headspace vials. A typical calibration curve may range from 0.1 to 50 ng/mL.
-
-
Internal Standard Spiking Solution:
-
Prepare a working solution of this compound at a concentration of 10 ng/mL in deionized water.
-
Sample Preparation (Headspace SPME)
-
Place 5 mL of the liquid sample or a known weight of the homogenized solid sample suspended in 5 mL of deionized water into a 20 mL headspace vial.
-
Add 100 µL of the 10 ng/mL internal standard working solution to each vial (final concentration of 0.2 ng/mL).
-
For samples with low analyte concentrations, add sodium chloride (e.g., 1 g) to the vial to increase the volatility of the analytes.
-
Immediately seal the vial with a magnetic screw cap.
-
Place the vial in the heated agitator.
GC-MS Parameters
| Parameter | Setting |
| GC System | |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 40 °C, hold for 2 minRamp 1: 10 °C/min to 180 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min |
| SPME Parameters | |
| Fiber | 50/30 µm DVB/CAR/PDMS |
| Incubation Temp | 60 °C |
| Incubation Time | 15 min |
| Extraction Time | 30 min |
| Desorption Time | 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp | 250 °C |
| Ion Source Temp | 230 °C |
| SIM Ions | |
| cis,cis-3,6-Nonadienal | Quantifier: m/z 67Qualifiers: m/z 41, 95, 138 |
| This compound | Quantifier: m/z 71Qualifiers: m/z 45, 99, 142 |
Note: The quantifier and qualifier ions for cis,cis-3,6-Nonadienal are based on its known mass spectrum. The ions for the d4-labeled standard are predicted based on a +4 Da shift and may need to be confirmed experimentally.
Data Analysis
-
Integrate the peak areas for the quantifier ions of cis,cis-3,6-Nonadienal and this compound.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio against the concentration of the calibration standards.
-
Determine the concentration of cis,cis-3,6-Nonadienal in the samples by interpolating their response ratios on the calibration curve.
Diagrams
Caption: Workflow for the GC-MS analysis of cis,cis-3,6-Nonadienal.
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotope dilution mass spectrometry. The following diagram illustrates the logical relationship for quantification.
Caption: Logic of quantification using a deuterated internal standard.
Application Note: Quantitative Analysis of cis,cis-3,6-Nonadienal-d4 in Biological Matrices using a Validated LC-MS/MS Method
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of cis,cis-3,6-Nonadienal-d4 in biological matrices. The method utilizes a stable isotope-labeled internal standard and derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to enhance chromatographic retention and ionization efficiency. The developed protocol is highly selective and provides accurate and precise quantification, making it suitable for various research and drug development applications.
Introduction
Cis,cis-3,6-Nonadienal is a volatile aldehyde of interest in various fields, including flavor chemistry and as a potential biomarker. Accurate quantification of this and related compounds in complex biological matrices presents analytical challenges due to their volatility and poor ionization efficiency in mass spectrometry. To overcome these challenges, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely employed strategy.[1][2][3] This reaction converts the aldehyde into a more stable, less volatile, and readily ionizable hydrazone derivative. The use of a deuterated internal standard, this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.[4] This application note provides a detailed protocol for the LC-MS/MS quantification of this compound following DNPH derivatization.
Experimental
Materials and Reagents
-
This compound (≥98% purity)
-
cis,cis-3,6-Nonadienal (≥98% purity, for calibration standards)
-
2,4-Dinitrophenylhydrazine (DNPH), HPLC grade
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Perchloric acid (HClO4)
-
Human plasma (or other relevant biological matrix)
-
Solid Phase Extraction (SPE) C18 cartridges
Standard and Sample Preparation
2.2.1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve cis,cis-3,6-Nonadienal in acetonitrile.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in acetonitrile.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution in acetonitrile to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at a concentration of 100 ng/mL in acetonitrile.
2.2.2. Sample Derivatization and Extraction Protocol
-
Sample Spiking: To 100 µL of the biological matrix (e.g., plasma), add 10 µL of the IS working solution (100 ng/mL). For calibration standards and QCs, add the appropriate concentration of the analyte working solution.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Derivatization: Transfer the supernatant to a clean tube. Add 50 µL of DNPH solution (2 mg/mL in acetonitrile with 0.1% perchloric acid). Vortex and incubate at 60°C for 30 minutes.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[5]
-
Reconstitution: Reconstitute the dried residue in 100 µL of 50:50 (v/v) acetonitrile/water with 0.1% formic acid. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography System |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 40% B to 95% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Condition |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| cis,cis-3,6-Nonadienal-DNPH | 319.3 | 302.3 | 15 |
| This compound-DNPH (IS) | 323.4 | 306.3 | 15 |
Results and Discussion
Method Validation
The method was validated for linearity, sensitivity, accuracy, precision, and matrix effect according to standard bioanalytical method validation guidelines.
3.1.1. Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio >10.
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ | 1 ng/mL |
| ULOQ | 1000 ng/mL |
3.1.2. Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels (LLOQ, low, mid, and high). The results were within the acceptable limits of ±15% (±20% for LLOQ).
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1 (LLOQ) | 8.2 | 105.4 | 11.5 | 102.8 |
| 5 (Low) | 6.5 | 98.7 | 9.1 | 101.2 |
| 50 (Mid) | 4.8 | 102.1 | 7.3 | 99.5 |
| 800 (High) | 3.9 | 97.6 | 6.8 | 98.9 |
Matrix Effect
The matrix effect was assessed by comparing the peak areas of the analyte in post-extraction spiked samples with those in neat solutions. The use of the deuterated internal standard effectively compensated for any ion suppression or enhancement observed.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The combination of DNPH derivatization and a stable isotope-labeled internal standard ensures high accuracy, precision, and selectivity. This method is well-suited for researchers, scientists, and drug development professionals requiring accurate measurement of this aldehyde in complex samples.
References
Application Note: High-Precision Quantification of Volatile Compounds in Pharmaceutical Development Using Deuterated Internal Standards
Introduction
The accurate quantification of volatile organic compounds (VOCs) is a critical aspect of pharmaceutical development, from monitoring residual solvents in drug products to biomarker discovery in disease states. The inherent volatility of these compounds, however, presents significant analytical challenges, including sample loss during preparation and variability in instrument response. Isotope Dilution Mass Spectrometry (IDMS) utilizing deuterated internal standards offers a robust solution to these challenges, providing the highest level of accuracy and precision.[1]
This application note provides a detailed protocol for the quantification of volatile compounds using deuterated internal standards by Gas Chromatography-Mass Spectrometry (GC-MS). The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, allows for the correction of variability during sample preparation and analysis.[1] This methodology is widely applicable to researchers, scientists, and drug development professionals.
Principle of Isotope Dilution
The core principle of IDMS is the addition of a known amount of a deuterated version of the analyte of interest to the sample at an early stage.[1] Because the analyte and the deuterated standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization.[1] Any sample loss or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the native analyte to the deuterated standard, an accurate and precise quantification of the analyte can be achieved.[1]
Materials and Reagents
-
Analytes of Interest: (e.g., Benzene, Toluene, Ethylbenzene, Xylenes)
-
Deuterated Internal Standards: (e.g., Benzene-d6, Toluene-d8, Ethylbenzene-d10, Xylene-d10)
-
Solvents: HPLC-grade Methanol (B129727), Acetonitrile, and Water
-
Gases: Helium (carrier gas), Nitrogen (for evaporation) of high purity
-
Sample Vials: Headspace vials with septa and caps
-
Syringes: Gas-tight syringes for standard preparation and injection
-
Solid-Phase Microextraction (SPME) fibers: (e.g., 75 µm Carboxen/PDMS) for headspace analysis[2]
Instrumentation
-
Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).[3]
-
Mass Spectrometer (MS): Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.
-
Autosampler: For automated headspace or liquid injection.
-
Incubator/Agitator: For headspace sample equilibration.
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each analyte and deuterated internal standard into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solutions with methanol to prepare a series of working solutions for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the mixed deuterated internal standards at a fixed concentration (e.g., 10 µg/mL) in methanol.[1]
Sample Preparation (Headspace SPME)
-
Sample Aliquoting: Place a precise amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a headspace vial.
-
Internal Standard Spiking: Add a precise volume (e.g., 10 µL) of the internal standard spiking solution to each sample, calibration standard, and quality control (QC) sample.[3]
-
Sealing: Immediately seal the vials with a septum cap.
-
Incubation: Incubate the vials at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow the volatile compounds to partition into the headspace.[3]
-
Extraction: Expose a conditioned SPME fiber to the headspace for a defined period (e.g., 15 minutes) to adsorb the volatile analytes and the internal standard.[3]
GC-MS Analysis
-
Injection: Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C).[3]
-
Gas Chromatography Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: Scan from m/z 35 to 350 for qualitative analysis or use Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[3]
-
SIM Ions: Select characteristic, abundant, and interference-free ions for each analyte and its corresponding deuterated internal standard.
-
Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the target analytes and the deuterated internal standards based on their retention times and mass spectra.
-
Calibration Curve Construction:
-
For each calibration standard, calculate the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
Plot the peak area ratio against the concentration of the analyte to generate a calibration curve.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of >0.99 is desirable.
-
-
Quantification of Unknown Samples:
-
Calculate the peak area ratio of the analyte to its deuterated internal standard in the unknown samples.
-
Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve using the following equation:
Concentration of Analyte = (Area Ratio_sample / Slope_cal_curve) - (Intercept_cal_curve / Slope_cal_curve)
-
Data Presentation
Table 1: GC-MS Parameters for Volatile Compound Analysis
| Parameter | Value |
| GC System | Agilent 8890 |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | SPME, Splitless |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 40°C (2 min), then 10°C/min to 150°C, then 20°C/min to 250°C (5 min hold) |
| MS System | Agilent 5977B MSD |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Table 2: SIM Ions for Target Analytes and Deuterated Standards
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Deuterated Standard | Quantifier Ion (m/z) |
| Benzene | 78 | 52 | Benzene-d6 | 84 |
| Toluene | 91 | 92 | Toluene-d8 | 99 |
| Ethylbenzene | 91 | 106 | Ethylbenzene-d10 | 100 |
| m/p-Xylene | 91 | 106 | Xylene-d10 | 100 |
| o-Xylene | 91 | 106 | Xylene-d10 | 100 |
Table 3: Example Calibration Curve Data for Benzene
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,510,876 | 0.0101 |
| 5 | 76,987 | 1,523,456 | 0.0505 |
| 10 | 154,321 | 1,515,678 | 0.1018 |
| 50 | 778,901 | 1,530,987 | 0.5088 |
| 100 | 1,550,678 | 1,525,432 | 1.0165 |
| Linear Regression | y = 0.0101x + 0.0001 | ||
| Correlation (r²) | 0.9998 |
Table 4: Quantification of Volatile Compounds in a Test Sample
| Analyte | Analyte Area | IS Area | Area Ratio | Calculated Conc. (ng/mL) | %RSD (n=3) |
| Benzene | 45,678 | 1,520,123 | 0.0300 | 2.96 | 2.1 |
| Toluene | 123,456 | 1,498,765 | 0.0824 | 8.15 | 1.8 |
Visualizations
Caption: Experimental workflow for volatile compound quantification.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The use of deuterated internal standards in the quantification of volatile compounds by GC-MS provides a highly accurate, precise, and robust analytical method. This approach effectively compensates for sample loss and instrumental variability, which is crucial for the stringent requirements of pharmaceutical analysis. The detailed protocols and data presentation guidelines provided in this application note serve as a comprehensive resource for researchers, scientists, and drug development professionals to implement this powerful technique in their laboratories.
References
Application Note: Quantitative Analysis of cis,cis-3,6-Nonadienal in Flavor and Fragrance Formulations Using a Deuterated Internal Standard
Abstract
This application note details a robust and accurate method for the quantitative analysis of cis,cis-3,6-Nonadienal, a key aroma compound, in complex flavor and fragrance matrices. The inherent volatility and potential for sample loss during preparation and analysis of such compounds necessitates a reliable quantification strategy.[1] This protocol employs cis,cis-3,6-Nonadienal-d4 as an internal standard (IS) coupled with gas chromatography-mass spectrometry (GC-MS) to ensure high precision and accuracy. The use of a stable isotope-labeled internal standard is the gold standard in quantitative analysis as it closely mimics the chemical and physical properties of the analyte, effectively compensating for variations during the analytical workflow.[2][3]
Introduction
cis,cis-3,6-Nonadienal is a potent volatile compound that contributes significantly to the characteristic aroma of fresh cucumbers, melons, and other fruits.[4][5] Its accurate quantification is crucial for quality control and formulation development in the flavor and fragrance industry. Standard analytical methods can be prone to errors arising from sample preparation inconsistencies, injection volume variations, and instrument drift. The use of an internal standard, a known amount of a compound added to the sample, helps to mitigate these issues by providing a reference point for the analyte's response.[1][6]
An ideal internal standard should be chemically similar to the analyte, not naturally present in the sample, and chromatographically resolved from other components.[1][7] Deuterated standards, such as this compound, are particularly advantageous as their physicochemical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly throughout the extraction and analysis process.[3][6] In mass spectrometry, the mass difference allows for clear differentiation between the analyte and the internal standard.[3] This application note provides a detailed protocol for the use of this compound for the accurate quantification of cis,cis-3,6-Nonadienal.
Experimental Protocol
Materials and Reagents
-
Analytes: cis,cis-3,6-Nonadienal (≥95% purity)
-
Internal Standard: this compound (≥98% purity)
-
Solvent: Dichloromethane (DCM), GC grade
-
Sample Matrix: A representative flavor or fragrance oil base
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
GC Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar column
-
Autosampler: For automated injections
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of cis,cis-3,6-Nonadienal and dissolve in 10 mL of DCM.
-
Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of DCM.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with DCM.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate aliquots of the cis,cis-3,6-Nonadienal primary stock solution into vials.
-
Add a constant volume of the internal standard spiking solution (10 µg/mL) to each calibration standard.
-
Dilute to the final volume with DCM to achieve concentrations ranging from 0.1 to 20 µg/mL of the analyte.
-
Sample Preparation
-
Accurately weigh approximately 1 g of the flavor or fragrance sample into a 10 mL volumetric flask.
-
Add a known amount of the internal standard spiking solution (e.g., 100 µL of 10 µg/mL this compound).
-
Bring the flask to volume with DCM.
-
Vortex the sample for 1 minute to ensure homogeneity.
-
Transfer an aliquot to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Parameters
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
cis,cis-3,6-Nonadienal (Analyte): m/z 67, 81, 95
-
This compound (IS): m/z 71, 85, 99 (hypothetical, assuming deuteration on the alkyl chain)
-
Data Analysis
-
Peak Identification: Identify the peaks for cis,cis-3,6-Nonadienal and this compound based on their retention times and selected ions.
-
Calibration Curve:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Plot a calibration curve of the peak area ratio versus the concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
-
Quantification of Analyte in Samples:
-
Calculate the peak area ratio of the analyte to the internal standard in the unknown sample.
-
Determine the concentration of the analyte in the sample using the calibration curve equation.
-
Quantitative Data Summary
The following table demonstrates the improved precision of the analysis when using an internal standard. The data presented is representative of a typical validation study.
| Sample | Analyte Concentration (µg/mL) (Without IS) | RSD (%) (Without IS) | Analyte Concentration (µg/mL) (With IS) | RSD (%) (With IS) |
| 1 | 4.85 | 8.2 | 5.01 | 1.5 |
| 2 | 5.21 | 5.05 | ||
| 3 | 4.98 | 4.99 | ||
| 4 | 5.35 | 5.08 | ||
| 5 | 4.79 | 4.97 |
Table 1: Comparison of precision for the quantification of cis,cis-3,6-Nonadienal with and without the use of this compound as an internal standard (n=5). The use of the internal standard significantly reduces the relative standard deviation (RSD), indicating improved precision.
Workflow and Pathway Diagrams
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Relationship of parameters in internal standard calibration.
Conclusion
The use of this compound as an internal standard provides a highly reliable and precise method for the quantification of cis,cis-3,6-Nonadienal in complex matrices such as flavor and fragrance formulations. This stable isotope dilution technique effectively compensates for analytical variability, leading to more accurate and reproducible results, which are essential for quality control and research and development in the industry. The protocol outlined in this application note can be readily adopted by analytical laboratories for routine analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 5. (E,Z)-2,6-nonadienal, 557-48-2 [thegoodscentscompany.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of Cucumber Volatiles using Headspace SPME-GC-MS with Deuterated Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characteristic fresh, green aroma of cucumber (Cucumis sativus) is a key indicator of its quality and consumer acceptance. This aroma is composed of a complex mixture of volatile organic compounds (VOCs), primarily C6 and C9 aldehydes and alcohols, which are products of the lipoxygenase (LOX) pathway.[1] Among these, (E,Z)-2,6-nonadienal and (E)-2-nonenal are considered the most significant contributors to the typical cucumber flavor.[2][3][4] Accurate quantification of these key volatiles is crucial for quality control in the food industry, for flavor research, and for assessing the impact of agricultural practices or processing on the final product.
Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of food volatiles due to its simplicity, sensitivity, and solvent-free nature.[5] However, matrix effects can significantly impact the accuracy and precision of quantification.[6] The use of stable isotope-labeled internal standards, such as deuterated analogues of the target analytes, in an isotope dilution assay (IDA) is the gold standard for correcting for these matrix effects and any variations during sample preparation and analysis.[6][7][8] This application note provides a detailed protocol for the quantitative analysis of key cucumber volatiles using HS-SPME-GC-MS with deuterated internal standards.
Experimental Protocols
1. Materials and Reagents
-
Cucumber Samples: Fresh cucumbers, stored at 4°C.
-
Deuterated Internal Standards:
-
[2,3-²H₂]-(E)-2-nonenal (d₂-(E)-2-nonenal)
-
Deuterated (E,Z)-2,6-nonadienal (e.g., d₂-(E,Z)-2,6-nonadienal)
-
Deuterated hexanal (B45976) (e.g., d₂-hexanal)
-
-
Solvents and Chemicals:
-
Methanol (B129727) (HPLC grade)
-
Sodium chloride (NaCl)
-
Ultrapure water
-
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
2. Standard Solution Preparation
-
Stock Solutions: Prepare individual stock solutions of each deuterated internal standard in methanol at a concentration of 1000 µg/mL.
-
Working Internal Standard Solution: Prepare a mixed working solution containing all deuterated internal standards at a concentration of 10 µg/mL in methanol.
3. Sample Preparation
-
Wash and dry the fresh cucumber.
-
Cut the cucumber into small pieces and homogenize it into a slurry.
-
Weigh 5 g of the cucumber slurry into a 20 mL headspace vial.
-
Add 1.5 mL of a saturated NaCl solution to inhibit enzymatic activity and increase the ionic strength of the sample matrix.
-
Spike the sample with a known amount (e.g., 50 µL) of the working internal standard solution.
-
Immediately seal the vial with a PTFE-faced silicone septum and cap.
4. HS-SPME Procedure
-
Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer, set to 40°C.
-
Allow the sample to equilibrate for 15 minutes.
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
After extraction, immediately transfer the SPME fiber to the GC injection port for thermal desorption.
5. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Injector: Splitless mode, 250°C.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature of 40°C, hold for 3 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification and full scan (m/z 40-400) for identification.
-
6. Quantification
Quantification is based on the ratio of the peak area of the native analyte to the peak area of its corresponding deuterated internal standard. A calibration curve is constructed by analyzing standards containing known concentrations of the native analytes and a fixed concentration of the deuterated internal standards.
Data Presentation
The following table summarizes the typical concentrations of key volatile compounds found in fresh cucumbers from various cultivars.
| Volatile Compound | Chemical Class | Odor Description | Typical Concentration Range (µg/kg FW) |
| (E,Z)-2,6-Nonadienal | Aldehyde | Fresh cucumber, green | 995 - 1230[1] |
| (E)-2-Nonenal | Aldehyde | Green, fatty | 24 - 132[2] |
| Hexanal | Aldehyde | Green, grassy | > 50[9] |
| Nonanal | Aldehyde | Fatty, citrus | > 50[9] |
| (E,E)-2,4-Heptadienal | Aldehyde | Fatty, nutty | > 50[9] |
| 3,5-Octadien-2-one | Ketone | Metallic, mushroom | > 50[9] |
FW: Fresh Weight
Visualizations
Caption: Experimental workflow for cucumber volatile analysis.
Conclusion
This application note details a robust and accurate method for the quantification of key volatile compounds in cucumber using HS-SPME-GC-MS with deuterated internal standards. The use of an isotope dilution approach effectively mitigates matrix effects, leading to reliable and reproducible results. This protocol can be readily adapted for the analysis of volatiles in other food matrices and is a valuable tool for quality assessment and flavor research.
References
- 1. Comprehensive Characterization of Fruit Volatiles and Nutritional Quality of Three Cucumber (Cucumis sativus L.) Genotypes from Different Geographic Groups after Bagging Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Profiling of Volatile Compounds and Associated Gene Expression and Enzyme Activity during Fruit Development in Two Cucumber Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of volatiles in edible oils following accelerated oxidation using broad spectrum isotope standards - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays. 1. Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Stable Isotope Dilution Assay of cis,cis-3,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
cis,cis-3,6-Nonadienal is a volatile organic compound that can be formed during the lipid peroxidation of polyunsaturated fatty acids. As a marker of oxidative stress, its accurate quantification in biological and pharmaceutical samples is of significant interest. The stable isotope dilution assay (SIDA) coupled with gas chromatography-mass spectrometry (GC-MS) is the gold standard for the accurate quantification of volatile aldehydes due to its high specificity and sensitivity. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard. The ratio of the unlabeled analyte to the labeled internal standard is then measured by GC-MS. This approach effectively corrects for sample loss during preparation and variations in instrument response, ensuring high accuracy and precision.
While specific quantitative data for a dedicated cis,cis-3,6-Nonadienal assay is not widely published, this document provides a representative protocol and typical performance characteristics based on established methods for the analysis of similar C9 aldehydes.
Quantitative Data Summary
The following table summarizes representative quantitative data for a stable isotope dilution GC-MS assay for C9 aldehydes. These values are indicative of the expected performance of a validated method for cis,cis-3,6-Nonadienal.
| Parameter | Representative Value | Description |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.05 - 0.5 ng/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Linearity (R²) | > 0.995 | The correlation coefficient of the calibration curve, indicating a linear response. |
| Dynamic Range | 0.1 - 100 ng/mL | The concentration range over which the assay is accurate and precise. |
| Precision (%RSD) | < 15% | The relative standard deviation, indicating the reproducibility of the measurements. |
| Accuracy (% Recovery) | 85 - 115% | The percentage of the true analyte concentration that is measured by the assay. |
Experimental Protocols
Preparation of a Deuterated Internal Standard
A deuterated analog of cis,cis-3,6-Nonadienal (e.g., cis,cis-3,6-Nonadienal-d2) is required as an internal standard. While a commercial standard may not be readily available, a plausible synthetic route can be inferred from general deuteration methods. One common approach involves the selective deuteration of a precursor molecule. For instance, a synthetic intermediate with an acetylene (B1199291) group at a specific position could undergo reduction with deuterium (B1214612) gas (D2) over a Lindlar catalyst to introduce two deuterium atoms across the resulting cis-double bond. The synthesis of such a standard would require specialized organic chemistry expertise.
Sample Preparation and Derivatization
Biological or pharmaceutical samples require extraction and derivatization prior to GC-MS analysis to improve the volatility and chromatographic properties of the aldehyde.
Materials:
-
Sample (e.g., plasma, tissue homogenate, drug formulation)
-
Deuterated cis,cis-3,6-Nonadienal internal standard solution (e.g., 1 µg/mL in methanol)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
Hexane (B92381) (GC grade)
-
Sodium sulfate (B86663) (anhydrous)
-
Phosphate buffered saline (PBS, pH 7.4)
Protocol:
-
Sample Collection: Collect and process the sample according to standard procedures to minimize analyte degradation.
-
Internal Standard Spiking: To a known volume or weight of the sample (e.g., 1 mL of plasma or 100 mg of tissue homogenate), add a precise amount of the deuterated internal standard solution (e.g., 10 µL of a 1 µg/mL solution).
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of hexane to the sample. Vortex vigorously for 2 minutes and centrifuge at 3000 x g for 10 minutes.
-
Derivatization: Transfer the hexane layer to a clean glass vial. Add 50 µL of a 10 mg/mL PFBHA·HCl solution in PBS. Cap the vial and heat at 60°C for 30 minutes to form the PFB-oxime derivative.
-
Purification: After cooling to room temperature, wash the hexane layer with 1 mL of PBS to remove excess derivatizing reagent.
-
Drying: Dry the hexane layer over anhydrous sodium sulfate.
-
Concentration: Carefully evaporate the hexane under a gentle stream of nitrogen to a final volume of approximately 50 µL.
GC-MS Analysis
The derivatized sample is analyzed by gas chromatography coupled to a mass spectrometer operating in selected ion monitoring (SIM) mode for high sensitivity and specificity.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Ion Source: Electron Ionization (EI) at 70 eV
-
MS Quadrupole Temperature: 150°C
-
MS Source Temperature: 230°C
-
Selected Ion Monitoring (SIM):
-
cis,cis-3,6-Nonadienal-PFB-oxime: m/z 181 (quantifier), other confirmatory ions
-
Deuterated cis,cis-3,6-Nonadienal-PFB-oxime: m/z corresponding to the deuterated derivative (e.g., m/z 181 for the PFB fragment, and a higher mass molecular ion fragment compared to the unlabeled analyte)
-
Data Analysis:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled cis,cis-3,6-Nonadienal and a fixed concentration of the deuterated internal standard. Process these standards using the same extraction and derivatization protocol.
-
Quantification: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to generate a calibration curve. The concentration of cis,cis-3,6-Nonadienal in the unknown samples can then be calculated from this curve.
Visualizations
Caption: Experimental workflow for the stable isotope dilution assay of cis,cis-3,6-Nonadienal.
Caption: Simplified pathway of lipid peroxidation leading to the formation of cis,cis-3,6-Nonadienal.
Application Notes: Quantitative Analysis of Lipid Peroxidation using cis,cis-3,6-Nonadienal-d4
Application Notes and Protocols for Enhanced Detection of cis,cis-3,6-Nonadienal-d4 via Derivatization
Abstract
This document provides detailed application notes and experimental protocols for the derivatization of cis,cis-3,6-Nonadienal-d4 to improve its detection and quantification, particularly by gas chromatography-mass spectrometry (GC-MS). The direct analysis of aldehydes like this compound can be challenging due to their polarity, thermal instability, and poor chromatographic behavior.[1] Chemical derivatization addresses these issues by converting the reactive carbonyl group into a more stable, less polar, and more volatile functional group, thereby enhancing analytical sensitivity and reproducibility.[1][2] The primary method detailed herein is oximation using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a widely employed and highly efficient technique for aldehyde analysis.[1][2][3]
Introduction
cis,cis-3,6-Nonadienal is a volatile organic compound (VOC) of interest in various fields, including food science and environmental monitoring, for its characteristic melon-like aroma.[4] Its deuterated form, this compound, is often used as an internal standard in quantitative analyses.[5] However, the inherent properties of aldehydes can lead to poor peak shapes, thermal degradation in the GC injector, and low ionization efficiency in the mass spectrometer.[1]
Derivatization with PFBHA converts the aldehyde to a stable pentafluorobenzyl (PFB) oxime derivative.[1][3] This process offers several key advantages:
-
Improved Volatility and Thermal Stability: The resulting oxime is less polar and more stable at the elevated temperatures used in GC analysis.[1][3]
-
Enhanced Chromatographic Separation: The derivatized analyte exhibits better peak shapes and resolution on standard GC columns.[1]
-
Increased Sensitivity: The introduction of the pentafluorobenzyl group, which is highly electronegative, significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry.[6][7]
Quantitative Data Summary
| Analyte (similar aldehydes) | Method | Limit of Detection (LOD) - Underivatized | Limit of Detection (LOD) - PFBHA Derivatized | Fold Improvement (approx.) | Reference |
| Hexanal | Headspace SPME-GC-MS | Not Reported | 0.006 nM | Not Applicable | [2] |
| Heptanal | Headspace SPME-GC-MS | Not Reported | 0.005 nM | Not Applicable | [2] |
| C3-C10 Aldehydes | SPME-GC-ECD | Not Reported | 0.07 - 83.20 µg/L | Not Applicable | [8] |
Experimental Protocols
Protocol 1: Oximation of this compound with PFBHA
This protocol details the derivatization of an aqueous sample containing this compound.
Materials:
-
Sample containing this compound
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in water or buffer)
-
2 mL glass vials with PTFE-lined caps
-
Hexane (B92381) (or other suitable organic solvent like ethyl acetate)
-
Sodium sulfate (B86663) (anhydrous)
-
Vortex mixer
-
Centrifuge
-
Water bath or heating block
-
GC-MS system
Procedure:
-
Sample Preparation: Place 1 mL of the aqueous sample into a 2 mL reaction vial.[1]
-
pH Adjustment: Adjust the sample's pH to a range of 4-6 using a suitable buffer or dilute acid/base.[1]
-
Derivatization: Add 100 µL of the PFBHA solution to the vial.[1]
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a water bath or heating block set to 60-70°C for 30-60 minutes.[1]
-
Cooling: Allow the vial to cool to room temperature.[1]
-
Extraction: Add 500 µL of hexane to the vial. Vortex vigorously for 2 minutes to extract the PFB-oxime derivative.[1]
-
Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 5 minutes to achieve a clear separation of the organic and aqueous layers.[1]
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis. A small amount of anhydrous sodium sulfate can be added to remove any residual water.
-
Analysis: Inject an aliquot of the organic extract into the GC-MS system.
Protocol 2: On-Fiber Derivatization using Solid-Phase Microextraction (SPME)
This protocol is a solvent-free alternative that combines extraction and derivatization into a single step, suitable for headspace analysis of volatile aldehydes.[9]
Materials:
-
Sample containing this compound in a headspace vial
-
SPME fiber assembly with a suitable coating (e.g., PDMS-DVB)[3][8]
-
PFBHA solution (aqueous)
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions.
-
PFBHA Adsorption: Expose the SPME fiber to the headspace above an aqueous solution of PFBHA to adsorb the derivatizing agent.[9] This can be done by placing the fiber in the headspace of a vial containing the PFBHA solution for a set time (e.g., 20 minutes at 20°C).[8]
-
Headspace Extraction and Derivatization: Introduce the PFBHA-loaded fiber into the headspace of the sealed sample vial containing this compound. Allow the fiber to be exposed for a defined period (e.g., 20-30 minutes) at a controlled temperature. During this time, the aldehyde will volatilize into the headspace, adsorb onto the fiber, and react with the PFBHA.[8][9]
-
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot injector port of the GC-MS. The heat will desorb the derivatized analyte onto the GC column for separation and analysis.[9]
Visualizations
Experimental Workflow for PFBHA Derivatization
Caption: Workflow for the derivatization of this compound.
Logical Relationship of Derivatization Benefits
Caption: Benefits of PFBHA derivatization for aldehyde analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,4-nonadienal, 6750-03-4 [thegoodscentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 9. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing cis,cis-3,6-Nonadienal-d4 stability and storage conditions
Technical Support Center: cis,cis-3,6-Nonadienal-d4
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal stability, storage, and handling of this compound. Given its nature as a deuterated, doubly unsaturated aldehyde, careful handling is crucial to ensure experimental integrity and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to three main degradation pathways:
-
Oxidation: The aldehyde functional group can be easily oxidized to its corresponding carboxylic acid, especially when exposed to air (oxygen). This process can be accelerated by light and the presence of certain metals.
-
Polymerization/Trimerization: Like many aliphatic aldehydes, it can undergo self-condensation or polymerization over time to form trimers, which are often odorless and may appear as a viscous liquid or solid precipitate.[1] The presence of any acid can significantly accelerate trimer formation.[1]
-
Hydrogen-Deuterium (H-D) Exchange: As a deuterated compound, there is a risk of the deuterium (B1214612) labels exchanging with protons from the environment.[2] This is particularly problematic in the presence of moisture, or acidic or basic conditions, which can catalyze the exchange and compromise the isotopic purity of the compound.[2][3]
Q2: What are the optimal long-term storage conditions for neat this compound?
A2: To maintain the integrity of neat (undiluted) this compound, we recommend the following conditions. These are summarized in the table below.
-
Temperature: For long-term storage, a temperature of -20°C is recommended.[3]
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen to prevent oxidation.[3][4]
-
Light: Protect from light by using amber glass vials or by storing the vial in a dark container.[3]
-
Container: Use a tightly sealed, appropriate glass container.
Q3: Is it better to store the compound neat or in a solution?
A3: Storing the compound in a solution can enhance its stability, particularly against polymerization. Saturated aliphatic aldehydes are often more stable when diluted in a primary alcohol (like ethanol) where they can form hemiacetals.[1] However, for a deuterated compound, the choice of solvent is critical to prevent H-D exchange. Anhydrous aprotic solvents are preferred. If an alcohol is used, it should be deuterated (e.g., ethanol-d6).
Q4: Which solvents are recommended for preparing stock solutions?
A4: The choice of solvent is critical.[3] To prevent H-D exchange, always use anhydrous, aprotic solvents. If your experimental protocol allows, solvents such as deuterated acetonitrile (B52724) (CD₃CN), deuterated acetone (B3395972) (acetone-d6), or deuterated benzene (B151609) (C₆D₆) are suitable choices. Avoid protic solvents like water (H₂O) or methanol (B129727) (CH₃OH) unless they are deuterated (D₂O, CD₃OD).[2] Ensure the pH of your solvent and sample matrix is as close to neutral as possible.[3]
Quantitative Data Summary
The following tables provide a summary of recommended storage and handling conditions.
Table 1: Recommended Storage Conditions for this compound
| Condition | Recommendation | Rationale | Citations |
| Temperature (Neat) | -20°C (Long-term) | Minimizes degradation reactions. | [3] |
| Temperature (Solution) | -20°C | Preserves solution integrity. | [3] |
| Atmosphere | Dry Argon or Nitrogen | Prevents oxidation and moisture contact. | [3][4] |
| Light Exposure | Store in Dark/Amber Vial | Prevents photodegradation. | [3] |
| Container | Tightly Sealed Glass Vial | Prevents contamination and evaporation. | [5] |
Table 2: Solvent Selection Guide for Stock Solutions
| Solvent Type | Suitability | Recommended Examples | Rationale | Citations |
| Aprotic, Anhydrous | High | Acetonitrile, Ethyl Acetate | Inert, minimizes risk of H-D exchange. | |
| Deuterated, Aprotic | Very High | CD₃CN, Acetone-d6, C₆D₆ | Ideal for maintaining isotopic purity. | [2] |
| Protic, Non-deuterated | Low (Avoid) | H₂O, Methanol, Ethanol | High risk of catalyzing H-D exchange. | [2][3] |
| Deuterated, Protic | Moderate | D₂O, CD₃OD, Ethanol-d6 | Use only if required by protocol; risk of exchange still exists at labile sites. | [2] |
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Issue 1: Inconsistent or non-reproducible experimental results.
This is a common issue often linked to compound degradation.[6]
Caption: Troubleshooting workflow for inconsistent experimental results.
-
Possible Cause: The compound may have degraded due to improper storage or handling. This could be oxidation, polymerization, or loss of deuterium label.[6]
-
Solution:
-
Confirm Identity and Purity: Re-analyze your current stock solution or a freshly prepared sample from the neat material using LC-MS and/or NMR to confirm the molecular weight and structure and to check for impurities.[6]
-
Review Protocols: Carefully review your storage and solution preparation procedures. Ensure the compound was handled under an inert atmosphere and that anhydrous, aprotic solvents were used.[2][3]
-
Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound or a newly prepared stock solution, strictly adhering to the recommended handling protocols.
-
Issue 2: Mass Spectrometry shows a lower m/z value than expected.
-
Possible Cause: This strongly suggests Hydrogen-Deuterium (H-D) exchange has occurred, where deuterium atoms have been replaced by hydrogen atoms, leading to a decrease in molecular weight.[2]
-
Solution:
-
Identify Proton Source: The most likely culprits are protic solvents (water, methanol), atmospheric moisture, or acidic/basic contaminants.[2][3]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., 150°C for several hours) and cooled in a desiccator before use.[2]
-
Use Anhydrous Solvents: Discard previous solutions and prepare new ones using high-purity, anhydrous aprotic solvents. Handle solvents under a dry, inert atmosphere.[2]
-
Issue 3: Compound has become viscous, cloudy, or a precipitate has formed.
-
Possible Cause: This is a physical sign of polymerization or trimerization, where aldehyde molecules have reacted with each other.[1]
-
Solution:
-
The compound is likely degraded and should be discarded.
-
For future prevention, if storing neat, ensure it is kept under an inert atmosphere and at the correct temperature.[3]
-
Consider diluting fresh material in an appropriate anhydrous solvent immediately upon receipt to a practical concentration (e.g., 10%) for storage, as this can inhibit polymerization.[1]
-
Experimental Protocols
Protocol 1: Preparation of a Standardized Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound while minimizing degradation.
Caption: Experimental workflow for preparing a stable stock solution.
Methodology:
-
Preparation:
-
Before opening, allow the vial of neat this compound to equilibrate to room temperature inside a desiccator. This prevents condensation of atmospheric moisture on the cold compound.
-
Ensure all glassware (volumetric flasks, syringes, etc.) is thoroughly oven-dried and cooled under vacuum or in a desiccator.[2]
-
Use a high-purity, anhydrous, aprotic solvent (e.g., acetonitrile-d3).
-
-
Handling (under Inert Atmosphere):
-
Perform all transfers in a glove box or under a gentle stream of dry argon or nitrogen.
-
Accurately weigh the required amount of the compound using a calibrated analytical balance.[3]
-
Quantitatively transfer the compound to a Class A volumetric flask.
-
Add a small amount of the chosen solvent to dissolve the compound completely.[3]
-
Once dissolved, dilute to the final volume with the solvent.
-
Stopper the flask and mix thoroughly by inverting it several times.[3]
-
-
Storage:
References
Troubleshooting matrix effects in cis,cis-3,6-Nonadienal-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the analysis of cis,cis-3,6-Nonadienal-d4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the analysis of this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal).[1] For this compound, which is a volatile aldehyde often found in complex biological or food matrices, matrix effects can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[3][4] Common sources of interference in these matrices include lipids, phospholipids (B1166683), and other endogenous components that can co-extract with the analyte.[5]
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for all matrix effects?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the gold standard for correcting matrix effects, they are not always a complete solution.[2] A critical assumption is that the analyte and the SIL-IS experience the same degree of ion suppression or enhancement. However, "differential matrix effects" can occur where the analyte and the internal standard are affected differently.[6][7] This can happen if there is a slight chromatographic separation between the analyte and the SIL-IS, causing them to elute into regions of varying matrix interference.[6]
Q3: My this compound internal standard has a slightly different retention time than the native analyte. Is this a problem?
A3: Yes, this can be a significant issue. This phenomenon, known as the "chromatographic H/D isotope effect," can cause the deuterated standard to elute slightly earlier than its non-deuterated counterpart.[8] If the matrix effect is not constant across the entire peak elution window, this slight shift in retention time can lead to the analyte and the internal standard being subjected to different degrees of ion suppression or enhancement, compromising accurate quantification.[6]
Q4: I am observing low or no signal for my analyte and internal standard. What are the possible causes related to the matrix?
A4: A low or absent signal can be a strong indicator of severe ion suppression. This is particularly common in complex matrices like plasma or tissue homogenates where high concentrations of phospholipids or other matrix components can co-elute with your analyte.[5] Another possibility is analyte degradation or instability within the matrix, as aldehydes can be reactive. It is also important to verify that the sample preparation procedure is providing adequate recovery and that the instrument parameters are optimized.
Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Matrix Effects
A systematic approach is necessary to identify and quantify the extent of matrix effects in your assay. The following experimental protocol is recommended.
This experiment involves the analysis of three sets of samples to differentiate between matrix effects and extraction recovery.[9]
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Prepare your analyte and internal standard (IS) in a clean solvent (e.g., the mobile phase).
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample of the same type as your study samples, but without the analyte) through your entire sample preparation workflow. Spike the analyte and IS into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and IS into a blank matrix sample before starting the sample preparation workflow.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) × 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) × 100
-
An ideal result is a Matrix Effect and Recovery both close to 100%. A Matrix Effect value significantly lower than 100% indicates ion suppression, while a value significantly higher suggests ion enhancement.
The table below illustrates a scenario with differential matrix effects, where the analyte experiences more significant ion suppression than the deuterated internal standard.
| Compound | Peak Area (Set A: Neat Solution) | Peak Area (Set B: Post-Extraction Spike) | Matrix Effect (%) | Recovery (%) |
| cis,cis-3,6-Nonadienal | 1,500,000 | 975,000 | 65.0% (Suppression) | 85.0% |
| This compound | 1,600,000 | 1,360,000 | 85.0% (Suppression) | 87.0% |
In this example, the different matrix effect percentages would lead to an overestimation of the native analyte concentration if not addressed.
The following diagram outlines the logical steps to take when investigating matrix effects.
Guide 2: Mitigation Strategies for Matrix Effects
If significant or differential matrix effects are identified, the following strategies can be employed.
The goal is to remove interfering matrix components before analysis. Given that cis,cis-3,6-Nonadienal is a relatively nonpolar and volatile compound, several techniques can be effective.
-
Solid-Phase Extraction (SPE): Use a reversed-phase (e.g., C18) or a mixed-mode sorbent to retain the analyte while washing away more polar interferences.
-
Liquid-Liquid Extraction (LLE): Extract the analyte from the aqueous sample matrix into an immiscible organic solvent. This is effective at removing non-lipid-soluble components like salts.
-
Derivatization: For aldehydes, derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic behavior and move the analyte to a cleaner region of the chromatogram, away from underivatized matrix components.[9][10]
-
Cartridge Conditioning: Condition a C18 SPE cartridge with methanol, followed by equilibration with water or a weak buffer.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to elute polar interferences.
-
Elution: Elute the cis,cis-3,6-Nonadienal and its d4-IS with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Evaporation and Reconstitution: Evaporate the eluent and reconstitute the residue in the initial mobile phase for LC-MS analysis.
-
Improve Separation: Adjust the mobile phase gradient to better separate the analyte from the regions of ion suppression.
-
Alternative Chromatography: Consider using a different column chemistry or a different chromatographic mode (e.g., HILIC if a polar derivatized form is analyzed) to alter the elution profile of interferences.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that has been processed through the same sample preparation procedure. This helps to ensure that the calibrators and the unknown samples experience similar matrix effects.
This diagram illustrates the decision-making process for choosing a mitigation strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. biotage.com [biotage.com]
- 3. Rapid determination of aldehydes in food by high-throughput reactive paper spray ionization mass spectrometry [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. myadlm.org [myadlm.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of chemical interferences in the determination of unsaturated aldehydes using aromatic hydrazine reagents and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Detection of cis,cis-3,6-Nonadienal-d4 in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the sensitivity of cis,cis-3,6-Nonadienal-d4 detection in complex matrices. The following information is intended for researchers, scientists, and drug development professionals experienced in analytical chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when analyzing this compound in complex biological matrices?
A1: The analysis of volatile aldehydes like this compound in complex matrices such as plasma, urine, or tissue homogenates presents several key challenges:
-
Matrix Effects: Components of the biological matrix (e.g., proteins, lipids, salts) can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to signal suppression or enhancement.[1][2][3] This can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[2][4]
-
Analyte Volatility and Reactivity: this compound is a volatile and reactive aldehyde, making it prone to loss during sample preparation and susceptible to degradation.[5]
-
Low Concentrations: As a deuterated internal standard, it is often present at very low concentrations, requiring highly sensitive detection methods.
Q2: How can I minimize matrix effects to improve detection sensitivity?
A2: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) can remove a significant portion of interfering matrix components.
-
Derivatization: Converting the aldehyde to a more stable, less volatile derivative can improve chromatographic separation and ionization efficiency.[5]
-
Stable Isotope Dilution Assay (SIDA): The use of a stable isotope-labeled internal standard, such as this compound itself for the corresponding non-deuterated analyte, is the gold standard for correcting matrix effects.[6][7] The analyte and the standard co-elute and experience similar matrix effects, allowing for accurate quantification based on the ratio of their signals.[2][7]
-
Chromatographic Optimization: Improving the separation of the analyte from co-eluting matrix components can reduce interference.[3]
Q3: What is the recommended derivatization agent for this compound and why?
A3: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly recommended derivatizing agent for aldehydes.[5] PFBHA reacts with the carbonyl group of the aldehyde to form a stable oxime derivative.[8] This derivatization offers several advantages:
-
Improved Stability: The resulting oxime is more stable than the parent aldehyde, reducing the risk of degradation during analysis.
-
Enhanced Volatility and Chromatographic Behavior: Derivatization increases the volatility of the analyte, which is beneficial for GC analysis.[5]
-
Increased Sensitivity in GC-MS: The pentafluorobenzyl group is highly electronegative, making the derivative suitable for sensitive detection by electron capture negative ionization (ECNI) mass spectrometry.[9]
Troubleshooting Guide
Problem 1: Poor peak shape (tailing or fronting) for derivatized this compound.
-
Possible Cause: Active sites in the GC inlet or column. Aldehyd derivatives can be sensitive to active sites, leading to peak tailing.[10]
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure the inlet liner is properly deactivated to minimize interactions with the analyte.[10]
-
Column Maintenance: If the problem persists, consider trimming a small portion (10-15 cm) from the front of the GC column to remove accumulated non-volatile residues.[10]
-
Check for Cold Spots: Ensure all heated zones in the GC system are at the correct temperatures to prevent condensation.[10]
-
Problem 2: Low or no signal for this compound.
-
Possible Cause 1: Inefficient derivatization.
-
Solution 1: Optimize the derivatization reaction conditions, including PFBHA concentration, reaction time, and temperature.[8] Ensure the pH of the reaction mixture is optimal (typically around 4-5).
-
Possible Cause 2: Inefficient extraction from the matrix.
-
Solution 2: Optimize the Solid-Phase Microextraction (SPME) or other extraction methods. For SPME, factors such as fiber coating, extraction time, temperature, and agitation should be systematically optimized.[11][12]
-
Possible Cause 3: Suboptimal GC-MS parameters.
-
Solution 3: Ensure the GC oven temperature program is optimized for the separation of the analyte.[13] The mass spectrometer's ion source and quadrupole temperatures, as well as the electron energy, should also be optimized for maximum sensitivity.[14]
Problem 3: High background noise and interfering peaks.
-
Possible Cause: Contamination from the sample matrix or sample preparation reagents.
-
Solution:
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to identify the source of the interference.
-
Reagent Purity: Use high-purity solvents and reagents for sample preparation.
-
Improved Sample Cleanup: Incorporate an additional cleanup step, such as SPE, to remove interfering compounds.
-
Selective Detection Mode: Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) on the mass spectrometer to improve selectivity and reduce background noise.[15]
-
Experimental Protocols
Protocol 1: Derivatization and Headspace Solid-Phase Microextraction (HS-SPME)
This protocol describes the derivatization of this compound with PFBHA followed by HS-SPME for extraction from a biological matrix.
Materials:
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[16]
-
Heating block or water bath with agitation
-
PFBHA solution (10 mg/mL in methanol)
-
Sodium chloride (NaCl)
-
Internal standard spiking solution
Procedure:
-
Sample Preparation: Place 5 mL of the liquid sample (e.g., plasma, urine) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add the appropriate volume of the this compound working solution.
-
Matrix Modification: Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Derivatization: Add 100 µL of the PFBHA solution to the vial.
-
Incubation: Immediately seal the vial and incubate at 60°C for 30 minutes with constant agitation (e.g., 250 rpm) to facilitate the derivatization reaction.[8]
-
HS-SPME: Introduce the preconditioned SPME fiber into the headspace of the vial and expose it for 45 minutes at 60°C with continued agitation.
-
Desorption: Retract the fiber and immediately introduce it into the GC inlet for thermal desorption at 250°C for 5 minutes.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a starting point for the GC-MS analysis of the derivatized this compound. Optimization may be required for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph with a split/splitless inlet
-
Mass Spectrometer (Single Quadrupole or Tandem Quadrupole)
-
GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[10]
GC Parameters:
-
Inlet Temperature: 250°C[10]
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[10]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes[10]
-
-
Transfer Line Temperature: 280°C
MS Parameters:
-
Ion Source Temperature: 230°C[10]
-
Quadrupole Temperature: 150°C[10]
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV[16]
-
Acquisition Mode: Selected Ion Monitoring (SIM) or MRM for higher sensitivity.
-
Suggested SIM ions for PFBHA-derivatized nonadienal: m/z 181 (pentafluorotropylium ion), and molecular ion if observed.
-
Data Presentation
Table 1: Comparison of SPME Fiber Coatings for Extraction Efficiency
| SPME Fiber Coating | Analyte Peak Area (Arbitrary Units) | Signal-to-Noise Ratio (S/N) |
| Polydimethylsiloxane (PDMS) | 1.2 x 10^5 | 85 |
| Polyacrylate (PA) | 8.5 x 10^4 | 60 |
| Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | 4.5 x 10^5 | 320 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Derivatization on Analyte Response
| Treatment | Peak Area (Arbitrary Units) | Limit of Detection (LOD) (pg/mL) |
| No Derivatization | 5.2 x 10^3 | 50 |
| PFBHA Derivatization | 4.5 x 10^5 | 0.5 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Key parameters for SPME optimization.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imreblank.ch [imreblank.ch]
- 7. brewingscience.de [brewingscience.de]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Optimizing analytical precision in the identification of synthetic cathinones and isomers: a comparative assessment of diverse GC-MS operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of SPME Fiber Selection for Nonadienal Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analysis of nonadienal using Solid Phase Microextraction (SPME).
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question: Why am I not seeing any peaks corresponding to nonadienal in my chromatogram?
Answer:
There are several potential reasons for the absence of nonadienal peaks. A systematic approach to troubleshooting is recommended to identify the root cause.
-
Improper Fiber Selection: The choice of SPME fiber is critical for the successful extraction of nonadienal. For volatile aldehydes, a mixed-phase fiber is generally recommended to accommodate a range of polarities. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended for a wide range of volatile and semi-volatile compounds, including aldehydes.[1] Alternative fibers include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Carboxen/Polydimethylsiloxane (CAR/PDMS).[1]
-
Suboptimal Extraction Parameters: The efficiency of the extraction process is highly dependent on parameters such as temperature and time. An increase in extraction temperature generally enhances the volatilization of aldehydes.[2] However, excessively high temperatures can lead to analytes being driven out of the fiber, reducing overall sensitivity.[3]
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Analyte Degradation: Nonadienal, as an unsaturated aldehyde, can be susceptible to degradation. Ensure your sample handling and storage procedures minimize exposure to heat, light, and oxidative conditions.
-
Inefficient Desorption: Incomplete transfer of nonadienal from the SPME fiber to the GC inlet can result in peak loss. Ensure the desorption temperature and time are adequate. A common starting point is 250°C for 5 minutes.
-
Instrumental Issues: Verify the proper functioning of your GC-MS system, including the injection port, column, and detector. Direct injection of a nonadienal standard can help isolate the problem to either the SPME-sample preparation stage or the analytical instrumentation.[3]
Question: I am seeing extraneous peaks in my chromatogram. What is the source of this contamination?
Answer:
Extraneous peaks can originate from several sources. Here's how to identify and mitigate them:
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Fiber Bleed: All SPME fibers will have some level of background bleed, which can contribute to extraneous peaks. Conditioning the fiber according to the manufacturer's instructions before its first use, and for a shorter duration before each analysis, is crucial to minimize bleed.
-
Contaminated Vials or Septa: Headspace vials and septa can be a source of contamination. It is advisable to bake vials and septa before use to remove any volatile residues.
-
Sample Matrix: The sample matrix itself may contain volatile compounds that co-elute with nonadienal. A blank sample run (matrix without the analyte of interest) can help identify these interfering peaks.
-
Carryover: If a high concentration sample was analyzed previously, carryover can occur. Ensure the fiber is properly cleaned between analyses by desorbing it in the GC inlet for an extended period.
Question: My results for nonadienal analysis show poor reproducibility. How can I improve this?
Answer:
Poor reproducibility is a common issue in SPME analysis and can be addressed by carefully controlling several experimental variables:
-
Consistent Extraction Time and Temperature: The extraction process is equilibrium-based, and slight variations in time and temperature can lead to significant differences in the amount of analyte extracted. Use a heating block or water bath with precise temperature control and a timer to ensure consistency.[3]
-
Uniform Agitation: Agitation of the sample during extraction is important to reduce the time required to reach equilibrium.[3] Consistent agitation, whether through stirring or sonication, must be maintained across all samples and standards.
-
Constant Sample Volume and Headspace: The ratio of sample volume to headspace volume in the vial affects the analyte partitioning. It is critical to keep both the sample volume and the vial size constant for all analyses.[3]
-
Precise Fiber Positioning: The depth of the SPME fiber in the headspace of the vial should be the same for every extraction to ensure consistent exposure to the volatile analytes.
-
Use of an Internal Standard: The use of an internal standard with similar chemical properties to nonadienal can help to correct for variations in extraction and injection, thereby improving the precision of your results.
Frequently Asked Questions (FAQs)
What is the best SPME fiber for nonadienal analysis?
For the analysis of volatile aldehydes like nonadienal, a mixed-phase fiber is generally the most effective. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is highly recommended due to its ability to extract a wide range of volatile and semi-volatile compounds.[1] Other suitable alternatives include Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) , which has been shown to be efficient for 2-nonenal (B146743) extraction, and Carboxen/Polydimethylsiloxane (CAR/PDMS) , which is particularly good for very volatile compounds.[1][4]
What are the optimal extraction parameters for nonadienal using HS-SPME?
The optimal parameters can be matrix-dependent and should be determined experimentally. However, a good starting point for method development is:
-
Extraction Temperature: 50-70°C. Higher temperatures can increase the vapor pressure of nonadienal, but temperatures that are too high might decrease the amount of analyte that adsorbs to the fiber.[4][5]
-
Equilibration Time: 15-30 minutes. This allows the sample to reach thermal equilibrium before the fiber is exposed.[1]
-
Extraction Time: 30-60 minutes. This is the time the fiber is exposed to the headspace.[1]
-
Agitation: Continuous agitation (e.g., stirring) is recommended to facilitate the mass transfer of nonadienal to the headspace.[3]
-
Addition of Salt: Adding sodium chloride (NaCl) to the sample (salting out) can increase the ionic strength of the solution and promote the partitioning of nonadienal into the headspace.[1]
Is derivatization necessary for nonadienal analysis?
While not always required, derivatization can significantly improve the analysis of aldehydes. Aldehydes can be reactive and may exhibit poor peak shapes during GC analysis. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) converts the aldehyde to a more stable oxime derivative.[6] This can lead to improved chromatographic performance and sensitivity. The derivatization can be performed directly on the SPME fiber.[7]
Data Presentation
The selection of an appropriate SPME fiber is a critical step in method development. The following tables summarize the recommended fibers for nonadienal and similar volatile aldehydes, along with typical experimental parameters.
Table 1: Recommended SPME Fibers for Nonadienal Analysis
| Fiber Coating | Composition | Key Characteristics | Recommended for |
| DVB/CAR/PDMS | Divinylbenzene/Carboxen/Polydimethylsiloxane | Tri-phase fiber, suitable for a wide range of volatile and semi-volatile compounds. | General purpose, excellent for complex matrices.[1] |
| PDMS/DVB | Polydimethylsiloxane/Divinylbenzene | Effective for volatile aldehydes. A 65 µm film thickness is a common choice. | Good alternative for volatile aldehyde analysis.[1][4] |
| CAR/PDMS | Carboxen/Polydimethylsiloxane | Particularly suitable for the extraction of very volatile compounds. | Ideal for highly volatile analytes.[1] |
Table 2: Starting Parameters for HS-SPME-GC-MS Analysis of Nonadienal
| Parameter | Recommended Value | Rationale |
| Sample Volume | 1-5 g (solid) or 5-10 mL (liquid) | To ensure sufficient headspace for extraction.[1] |
| Vial Size | 20 mL | A common size for headspace analysis. |
| Addition of Salt | Saturated NaCl solution (optional) | Increases the ionic strength, promoting analyte transfer to the headspace.[1] |
| Equilibration Temperature | 50-70°C | Balances analyte volatility with fiber adsorption efficiency.[4][5] |
| Equilibration Time | 15-30 min | Allows the sample to reach thermal equilibrium.[1] |
| Extraction Time | 30-60 min | Provides sufficient time for analyte partitioning onto the fiber.[1] |
| Agitation | Continuous | Facilitates faster equilibrium.[3] |
| Desorption Temperature | 250°C | Ensures complete transfer of the analyte to the GC.[5] |
| Desorption Time | 2-5 min | Adequate time for thermal desorption.[5] |
Experimental Protocols
This section provides a detailed methodology for the analysis of nonadienal using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
SPME Fiber Assembly (e.g., DVB/CAR/PDMS)
-
SPME Fiber Holder (manual or autosampler)
-
20 mL Headspace Vials with PTFE/silicone septa
-
Heating block or water bath with agitation capabilities
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Gas Chromatograph-Mass Spectrometer (GC-MS) system
-
Nonadienal standard
-
Sodium chloride (NaCl) (analytical grade)
-
Methanol or other suitable solvent for standard preparation
-
Sample matrix (e.g., food homogenate, aqueous solution)
2. SPME Fiber Conditioning
Before its first use, the SPME fiber must be conditioned. Insert the fiber into the GC injection port at the temperature recommended by the manufacturer for the specific fiber coating. This process removes any contaminants from the fiber. Before each sample analysis, a shorter reconditioning step is also recommended.
3. Sample Preparation
-
For liquid samples, place a known volume (e.g., 5 mL) into a 20 mL headspace vial.
-
For solid samples, place a known weight (e.g., 1-5 g) into the vial. The addition of a small amount of purified water may be necessary to facilitate the release of volatiles.
-
(Optional) To enhance the release of nonadienal into the headspace, add a sufficient amount of NaCl to saturate the aqueous phase of the sample.
4. Headspace SPME Extraction
-
Securely seal the vial with a septum cap.
-
Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation.
-
After equilibration, carefully insert the SPME fiber through the vial's septum and expose the fiber to the headspace above the sample. Do not allow the fiber to touch the sample.
-
Extract for a defined period (e.g., 40 minutes) while maintaining the temperature and agitation.
-
After extraction, retract the fiber into the needle.
5. GC-MS Analysis
-
Immediately transfer the SPME fiber to the heated injection port of the GC.
-
Desorb the analytes from the fiber onto the GC column. The injection should be in splitless mode to maximize the transfer of the analyte.
-
Start the GC-MS data acquisition. A typical GC oven temperature program for volatile analysis would start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 240°C).[8]
-
The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
Visualization
The following diagrams illustrate the logical workflow for SPME fiber selection and the experimental protocol for nonadienal analysis.
Caption: SPME fiber selection workflow for nonadienal analysis.
Caption: Experimental workflow for nonadienal analysis using HS-SPME-GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Analysis of aldehydes via headspace SPME with on-fiber derivatization to their O-(2,3,4,5,6-pentafluorobenzyl)oxime derivatives and comprehensive 2D-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Co-elution of Nonadienal Isomers
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for resolving the chromatographic co-elution of nonadienal isomers.
Troubleshooting Guides
This section offers a systematic approach to diagnosing and resolving co-elution issues encountered during the analysis of nonadienal isomers.
Issue: Poor resolution and co-eluting peaks of nonadienal isomers in Gas Chromatography (GC)
Question: My GC chromatogram shows overlapping or a single broad peak for nonadienal isomers, making accurate quantification impossible. How can I improve the separation?
Answer: Co-elution of nonadienal isomers, such as (E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal, is a frequent challenge due to their similar chemical structures and physical properties. A systematic approach to optimizing your GC method can resolve this issue.
1. Confirm Co-elution: Before modifying your method, it's crucial to confirm that co-elution is indeed the problem.[1][2][3]
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Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders, fronting, or excessive tailing. A pure compound should ideally yield a symmetrical Gaussian peak.[1][3]
-
Mass Spectrometry (MS): If using GC-MS, examine the mass spectra across the peak. Variations in the fragmentation pattern or ion ratios at different points of the peak are strong indicators of co-eluting compounds.[2]
2. Method Optimization:
-
Column Selection: The choice of the GC column's stationary phase is paramount for separating geometric isomers.[1][4]
-
Recommendation: Employ a highly polar stationary phase. Columns with a polyethylene (B3416737) glycol (wax) phase (e.g., DB-WAX) or a high-percentage phenyl substitution are often effective in separating cis/trans isomers of unsaturated aldehydes.[5] Mid-polarity columns, like those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), can also provide good selectivity.[5]
-
-
Temperature Program Optimization: The oven temperature program significantly influences the separation.[6][7][8]
-
Initial Temperature: For poorly resolved early eluting peaks, lowering the initial oven temperature can improve separation.[6][9]
-
Ramp Rate: A slower temperature ramp rate generally enhances the resolution of closely eluting compounds.[5] A good starting point for optimization is a ramp rate of approximately 10°C per column hold-up time.[6][9] Introducing isothermal segments at temperatures where isomers are likely to separate can also be beneficial.[1]
-
-
Carrier Gas Flow Rate: Optimizing the carrier gas flow rate (or linear velocity) can maximize column efficiency, leading to narrower peaks and improved resolution.[1]
Workflow for Troubleshooting GC Co-elution
Caption: A logical workflow for troubleshooting co-elution in GC analysis.
Issue: Overlapping peaks of nonadienal isomers in High-Performance Liquid Chromatography (HPLC)
Question: My HPLC analysis of nonadienal isomers results in poor separation. What steps can I take to resolve the co-eluting peaks?
Answer: Similar to GC, resolving nonadienal isomers in HPLC requires careful optimization of chromatographic conditions.
1. Column and Stationary Phase Selection: The choice of HPLC column is critical for separating geometric isomers.[10]
-
Recommendation: Columns with shape-based selectivity are often effective. A cholesterol-based column (e.g., Cogent UDC-Cholesterol™) can be suitable for separating cis/trans isomers.[10] Phenyl hydride columns can also offer good selectivity for these types of isomers.[10] For reversed-phase applications, a C18 column can be used, but optimization of the mobile phase is crucial.[11][12]
2. Mobile Phase Optimization: The composition of the mobile phase is a powerful tool for adjusting selectivity.
-
Solvent Strength: In reversed-phase HPLC, modifying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can alter retention times and improve separation.
-
pH Adjustment: For ionizable compounds, adjusting the mobile phase pH can significantly impact retention and selectivity.[13]
-
Additives: The use of mobile phase additives can sometimes enhance separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common nonadienal isomers that co-elute? A1: The most commonly encountered co-eluting nonadienal isomers are the geometric isomers, particularly (E,E)-2,4-nonadienal and (E,Z)-2,4-nonadienal, as well as the various isomers of nona-3,6-dienal.[4] Their similar structures and boiling points make them challenging to separate.
Q2: Can derivatization help in resolving nonadienal isomer co-elution? A2: Yes, derivatization can be a very effective strategy. By chemically modifying the aldehyde functional group, you can create derivatives with different chromatographic properties, which may be more easily separated. A common derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which forms oxime derivatives that can be readily analyzed by GC-MS.[14][15] This approach can also improve the sensitivity of the analysis.[14]
Q3: What is the recommended starting point for a GC oven temperature program for nonadienal isomer separation? A3: A good starting point is a "scouting gradient." This typically involves a low initial oven temperature (e.g., 40-60°C), followed by a moderate ramp rate (e.g., 3-10°C/min) to a final temperature that ensures all components elute.[4][7] Based on the results of the scouting run, the program can be optimized by adjusting the initial temperature, ramp rate, and introducing hold times.[6][9]
Q4: Are there any non-chromatographic techniques to analyze nonadienal isomer ratios? A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and quantification of isomers without the need for chromatographic separation.[4] It can provide detailed structural information to distinguish between isomers.[4]
Experimental Protocols
Protocol 1: GC-MS Analysis of Nonadienal Isomers
This protocol provides a general starting point for the GC-MS analysis of nonadienal isomers. Optimization may be required based on the specific isomers and sample matrix.
| Parameter | Condition | Reference |
| GC System | Gas chromatograph with a mass selective detector | [5] |
| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) | [2][5] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | [2][4][5] |
| Inlet Temperature | 250 °C | [4][5] |
| Injection Volume | 1 µL (split or splitless, depending on concentration) | [4][5] |
| Oven Program | Initial: 40-60°C, hold for 2-5 min. Ramp: 3-5°C/min to 180-220°C. Hold: 5-10 min. | [2][4][5] |
| MS Transfer Line | 250 °C | [2] |
| Ion Source Temp. | 230 °C | [2] |
| Ionization Mode | Electron Impact (EI) at 70 eV | [2] |
| Scan Range | m/z 40-300 | [2] |
Protocol 2: Derivatization of Nonadienals with PFBHA for GC-MS Analysis
This protocol describes the derivatization of aldehydes to enhance their separation and detection.
| Step | Procedure | Reference |
| Reagent Preparation | Prepare a solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) in a suitable solvent (e.g., water or buffer). | [15] |
| Reaction | Mix the sample containing nonadienal isomers with the PFBHA solution. The reaction can be carried out at room temperature or with gentle heating (e.g., 60°C for 60 minutes) to ensure completion. | [15] |
| Extraction | Extract the resulting oxime derivatives with an organic solvent such as hexane (B92381) or dichloromethane. | - |
| Analysis | Analyze the extracted derivatives using the GC-MS protocol described above. | [14] |
Quantitative Data Summary
The following table presents hypothetical retention data to illustrate the potential improvement in separation after method optimization. Actual results will vary depending on the specific analytical conditions.
| Isomer | Initial Method Retention Time (min) | Optimized Method Retention Time (min) | Resolution (Rs) |
| (E,Z)-2,4-Nonadienal | 15.2 | 18.5 | 1.8 |
| (E,E)-2,4-Nonadienal | 15.2 | 19.1 |
Troubleshooting Decision Tree
Caption: A decision tree for resolving isomer co-elution in GC and HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 11. Separation of trans-2,cis-6-Nonadienal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Separation of (E,E)-2,4-Decadienal on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 14. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
Minimizing degradation of cis,cis-3,6-Nonadienal-d4 during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cis,cis-3,6-Nonadienal-d4. The information provided is designed to help minimize degradation during sample preparation and ensure accurate and reproducible analytical results.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a rapid loss of my this compound signal during sample preparation. What are the likely causes?
A1: Rapid degradation of this compound is common due to its chemical instability as a polyunsaturated aldehyde. The primary degradation pathways include:
-
Isomerization: The cis double bonds can isomerize to the more stable trans configuration, especially when exposed to heat, light, or acidic/basic conditions.
-
Oxidation: The aldehyde group and the double bonds are susceptible to oxidation, particularly in the presence of air or oxidizing agents.
-
Polymerization: Aldehydes can undergo self-condensation or polymerization, especially at high concentrations or in the presence of catalysts.
To mitigate these issues, it is crucial to work quickly, at low temperatures, and under an inert atmosphere (e.g., nitrogen or argon). The use of derivatization is highly recommended to stabilize the molecule.
Q2: My chromatographic results show multiple peaks for what should be a single deuterated standard. Why is this happening?
A2: The appearance of multiple peaks from a single standard is often due to isomerization. The this compound can convert to other isomers such as cis,trans, trans,cis, and trans,trans forms during sample preparation or analysis.
Troubleshooting Steps:
-
Derivatize your sample: Derivatization of the aldehyde group, for instance with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), significantly stabilizes the molecule and reduces isomerization.
-
Optimize GC inlet temperature: High temperatures in the gas chromatography (GC) inlet can induce thermal isomerization. Try lowering the inlet temperature.[1]
-
Use aprotic solvents: Protic solvents like methanol (B129727) or ethanol (B145695) can sometimes facilitate isomerization. Consider using aprotic solvents like hexane (B92381) or dichloromethane (B109758) for sample extraction and dilution.
Q3: I am experiencing poor peak shape (tailing) for my derivatized this compound in my GC-MS analysis. What can I do to improve it?
A3: Poor peak shape for derivatized aldehydes can be caused by several factors:
-
Active sites in the GC system: The GC liner, column, or connections may have active sites that interact with the analyte. Use deactivated liners and columns.
-
Incomplete derivatization: If the derivatization reaction is incomplete, the remaining free aldehyde will be more polar and prone to tailing. Ensure your derivatization protocol is optimized for your sample matrix.
-
Sample overload: Injecting too much sample can lead to peak fronting or tailing. Try diluting your sample.
Q4: My quantitative results for this compound are inconsistent between samples. What could be the source of this variability?
A4: Inconsistent quantification is a common challenge. Here are some potential causes and solutions:
-
Inconsistent derivatization: The efficiency of the derivatization reaction can be affected by matrix components. Ensure consistent reaction times, temperatures, and reagent concentrations for all samples and standards.
-
Sample matrix effects: Components in your sample matrix can interfere with the extraction, derivatization, or ionization of the analyte. The use of a deuterated internal standard like this compound is intended to compensate for these effects, but significant matrix differences between samples can still lead to variability.
-
Degradation during storage: If your prepared samples are not analyzed immediately, degradation can occur. Store samples at low temperatures (e.g., -80°C) and under an inert atmosphere.
Frequently Asked Questions (FAQs)
What are the main degradation pathways for this compound?
The primary degradation pathways for this compound are isomerization of the double bonds (from cis to trans), oxidation of the aldehyde and double bonds, and polymerization. These reactions are promoted by exposure to heat, light, oxygen, and acidic or basic conditions.
How can I minimize the degradation of this compound during sample storage?
For optimal stability, store this compound as a neat oil or in an aprotic solvent (e.g., hexane) at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen). Avoid repeated freeze-thaw cycles. For solutions, prepare fresh working standards daily if possible.
Is derivatization necessary for the analysis of this compound?
Yes, derivatization is highly recommended. It stabilizes the volatile and reactive aldehyde group, reduces the potential for isomerization, and improves chromatographic performance and sensitivity. PFBHA is a common and effective derivatizing agent for GC-MS analysis.
What are the advantages of using a deuterated standard like this compound?
A deuterated internal standard is considered the gold standard for quantitative analysis, especially in complex matrices. Because it is chemically very similar to the non-deuterated analyte, it can effectively compensate for variations in sample extraction, derivatization efficiency, and instrument response, leading to more accurate and precise results.
Data Presentation: Stability of Nonadienal Isomers
Table 1: Stability of (E,Z)-2,6-Nonadienal in Homogenized Cucumber Tissue Filtrates
| Condition | Stability | Reference |
| Untreated filtrate | Unstable | [2] |
| Acidified to pH 2 | Substantially improved stability | [2] |
Table 2: Degradation Rate of (E,Z)-2,6-Nonadienal in Distillates
| Storage Temperature | Average Loss per Day | Reference |
| 5°C | 0.3% | [2] |
Table 3: General Stability of Aldehydes in Different Environments
| Environment | Stability | Reference |
| Acidic Cleaners | Very unstable | [3] |
| Alkaline Products | Very unstable | [3] |
| Alcoholic Perfumes | May form diethylacetals | [3] |
| Shampoos, Soaps, Fabric Care | Generally stable | [3] |
Experimental Protocols
Detailed Methodology for PFBHA Derivatization and GC-MS Analysis
This protocol describes the derivatization of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) for subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
2 mL amber glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Heating block or water bath
Procedure:
-
Preparation of PFBHA Reagent: Prepare a 1 mg/mL solution of PFBHA in deionized water.
-
Sample Preparation:
-
For liquid samples, add 1 mL of the sample to a 2 mL amber glass vial.
-
For solid samples, perform a suitable extraction into an appropriate solvent and use 1 mL of the extract.
-
-
Derivatization Reaction:
-
To each sample, standard, and blank vial, add 100 µL of the PFBHA reagent solution.
-
Tightly cap the vials and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 60 minutes.
-
-
Extraction of the Derivative:
-
After incubation, allow the vials to cool to room temperature.
-
Add 500 µL of hexane to each vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivative.
-
Centrifuge at 2000 rpm for 5 minutes to separate the organic and aqueous layers.
-
-
Drying and Transfer:
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Parameters (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min
-
Hold at 280°C for 5 minutes
-
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized analyte.
Mandatory Visualizations
References
Technical Support Center: Stability of Deuterated Aldehyde Standards
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the critical factor of pH in maintaining the stability and integrity of deuterated aldehyde standards.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated aldehyde standard showing low purity or variable results?
A1: Inconsistent results and apparent low purity are often linked to the inherent instability of aldehydes.[1] Like their non-deuterated counterparts, deuterated aldehydes are highly reactive and susceptible to degradation.[2] The pH of your sample solution, storage solvent, and analytical mobile phase is a primary factor influencing their stability. Both acidic and basic conditions can catalyze degradation reactions, leading to a decreased concentration of the active standard and the appearance of impurity peaks.
Q2: What is the optimal pH for storing and handling deuterated aldehyde standards?
A2: Generally, a slightly acidic to neutral pH (around pH 4-7) is recommended for aldehyde stability. Strongly acidic or basic conditions should be avoided. For derivatized aldehyde standards, such as those reacted with 2,4-dinitrophenylhydrazine (B122626) (DNPH), storage at 4°C in the dark is recommended to maintain stability.[2] For underivatized standards, refrigeration (2-8°C) or freezing (-20°C) in a tightly sealed container with an inert gas like nitrogen or argon can help prevent degradation.[3][4][5] Always consult the manufacturer's certificate of analysis for specific storage instructions.
Q3: What chemical degradation pathways should I be aware of at different pH levels?
A3: Aldehydes are prone to several pH-dependent degradation reactions:
-
Acid-Catalyzed Reactions: In acidic conditions, aldehydes can undergo polymerization to form cyclic acetals (e.g., metaldehydes).[6] They can also participate in acid-catalyzed condensation reactions.[6]
-
Base-Catalyzed Reactions: Basic conditions promote reactions like aldol (B89426) condensation, where two aldehyde molecules react to form a β-hydroxy aldehyde. In the presence of a strong base, aldehydes lacking an α-hydrogen can undergo the Cannizzaro reaction, where two molecules disproportionate to form a primary alcohol and a carboxylic acid. Base-catalyzed enolization is also a key step in many degradation and side-reaction pathways.[7][8]
Q4: How does pH affect the derivatization of aldehydes for analysis (e.g., with DNPH)?
A4: Derivatization reactions, commonly used for HPLC-UV or GC analysis of aldehydes, are also pH-sensitive. The reaction of aldehydes with DNPH, for instance, is an acid-catalyzed process.[9] The reaction rate typically increases with decreasing pH.[9] However, the stability of the resulting DNPH-hydrazone derivative is also pH-dependent. While some studies have found that adjusting the pH is not always necessary for successful derivatization, maintaining a consistent and mildly acidic pH (around 5) is often considered good practice.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Standard Degradation: The deuterated aldehyde may have degraded in the vial or during sample preparation due to inappropriate pH. | Prepare fresh working standards in a suitable, pH-controlled solvent (e.g., acetonitrile (B52724) or a weakly buffered aqueous solution). Ensure the pH of the sample matrix is within a stable range for the aldehyde. |
| Poor Peak Shape (Tailing/Fronting) in Chromatography | On-Column Instability: If the mobile phase pH is too high or too low, the aldehyde can degrade on the analytical column. | Adjust the mobile phase pH to a more neutral or slightly acidic range (e.g., pH 4-7). Ensure the column is properly deactivated to prevent interactions with active sites.[1] |
| Inconsistent Quantitative Results | Variable Degradation Rates: If the pH of samples and standards is inconsistent, the rate of degradation will vary, leading to poor precision and accuracy.[1] | Use a consistent, buffered diluent for all samples, standards, and quality controls to ensure a uniform pH across the analytical batch. |
| Appearance of Unexpected Peaks | Formation of Degradation Products: New peaks may correspond to polymers, aldol condensation products, or other derivatives formed under adverse pH conditions. | Review the sample preparation and storage conditions, paying close attention to pH. Use a fresh, high-purity standard to confirm the identity of the primary analyte peak. |
Impact of pH on Aldehyde Stability (Quantitative Data Summary)
| pH Range | Condition | Potential Degradation Pathways | Relative Stability |
| < 4 | Acidic | Polymerization, Acid-Catalyzed Condensation | Low to Moderate |
| 4 - 7 | Weakly Acidic to Neutral | Minimal Degradation | High (Optimal Range) |
| > 7 | Basic | Aldol Condensation, Cannizzaro Reaction (strong base) | Low |
Experimental Protocols
Protocol: pH Stability Assessment of a Deuterated Aldehyde Standard
This protocol provides a general workflow for evaluating the stability of a deuterated aldehyde standard in solutions of varying pH.
-
Buffer Preparation:
-
Prepare a set of buffers covering the desired pH range (e.g., pH 4.0, 5.5, 7.0, and 8.5). Use buffers with low nucleophilicity, such as phosphate (B84403) or acetate, to avoid reactions with the aldehyde.
-
Verify the final pH of each buffer solution using a calibrated pH meter.
-
-
Standard Solution Preparation:
-
Allow the deuterated aldehyde standard (e.g., formaldehyde-d2, acetaldehyde-d4) to equilibrate to room temperature.
-
Prepare a stock solution in a compatible organic solvent like acetonitrile (HPLC grade).
-
Spike a known volume of the stock solution into each prepared buffer to achieve the desired final concentration. Ensure the final percentage of organic solvent is low and consistent across all samples to avoid pH shifts.
-
-
Incubation:
-
Divide each pH-adjusted sample into multiple aliquots in sealed, amber glass vials to minimize evaporation and light exposure.[3]
-
Store the vials at a controlled temperature (e.g., 4°C, 25°C, or an elevated temperature like 40°C to accelerate degradation).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), remove one aliquot from each pH/temperature condition.
-
If necessary, quench any ongoing reaction by adding an appropriate reagent or by immediate freezing (-80°C).
-
Analyze the samples immediately using a validated analytical method (e.g., LC-MS, GC-MS after derivatization).
-
-
Data Analysis:
-
Quantify the peak area of the deuterated aldehyde standard at each time point.
-
Plot the percentage of the remaining aldehyde against time for each pH condition.
-
Calculate the degradation rate constant (k) and the half-life (t½) at each pH to determine the optimal stability conditions.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent deuterated aldehyde results.
Caption: pH-dependent degradation pathways for deuterated aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. 16 Aldehydes-DNPH Mixed Standard Solution(each 10ug Aldehyde/mL Acetonitrile Solution)・018-18231[Detail Information] | [Synthesis & Materials][Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ketone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. lawdata.com.tw [lawdata.com.tw]
Technical Support Center: ESI-MS Analysis of cis,cis-3,6-Nonadienal-d4
Welcome to the technical support center for the analysis of cis,cis-3,6-Nonadienal-d4 using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a focus on mitigating ion suppression.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the ESI-MS analysis of this compound.
Problem: Poor sensitivity or no signal observed for this compound.
Possible Cause: Aldehydes, such as cis,cis-3,6-Nonadienal, are neutral molecules and often exhibit poor ionization efficiency in ESI-MS.[1]
Solution:
-
Chemical Derivatization: To enhance ionization efficiency, derivatize the aldehyde with a reagent that introduces a readily ionizable group. A widely used and effective method is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH).[2][3][4] This reaction forms a stable hydrazone derivative (Nonadienal-DNPH) that is more readily protonated or deprotonated, significantly improving signal intensity in the mass spectrometer.[1][2]
-
Experimental Protocol: A detailed protocol for DNPH derivatization is provided in the "Experimental Protocols" section below.
-
-
Optimize ESI Source Parameters:
-
Ionization Mode: While positive ion mode is common for DNPH derivatives ([M+H]+), it is worthwhile to test negative ion mode as well, as it can sometimes offer reduced background noise and less ion suppression.[3][5]
-
Source Voltages and Temperatures: Systematically optimize the capillary voltage, cone voltage, and source/desolvation temperatures to find the optimal conditions for the derivatized analyte.
-
Problem: Inconsistent and irreproducible quantitative results.
Possible Cause 1: Ion Suppression from Matrix Components. Co-eluting compounds from the sample matrix can compete with the analyte for ionization, leading to a reduction in signal intensity, known as ion suppression.[6] This effect can vary between samples, causing poor reproducibility.
Solutions:
-
Improve Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples. For Nonadienal-DNPH derivatives, a C18 SPE cartridge can be used to retain the derivatized analyte while more polar matrix components are washed away.[2]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less efficient at removing certain types of interferences compared to SPE.
-
-
Optimize Chromatographic Separation:
-
Increase Chromatographic Resolution: Use a high-efficiency HPLC or UHPLC column to better separate the analyte from matrix interferences. A longer column, smaller particle size, or a slower gradient can improve resolution.
-
Adjust Mobile Phase Composition: Modify the organic solvent (acetonitrile or methanol) and the aqueous component (e.g., water with 0.1% formic acid) to alter the selectivity of the separation and move the analyte peak away from regions of ion suppression.
-
Possible Cause 2: Differential Matrix Effects on Analyte and Internal Standard. When using a deuterium-labeled internal standard (this compound), a slight difference in retention time between the analyte and the internal standard can lead to them experiencing different degrees of ion suppression, resulting in inaccurate quantification.[6][7] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[7][8][9]
Solutions:
-
Ensure Co-elution: Adjust the chromatographic conditions to achieve as close to perfect co-elution of the analyte and the internal standard as possible. This may involve fine-tuning the mobile phase gradient and temperature.
-
Use a Different Isotope-Labeled Standard: If co-elution cannot be achieved, consider using a 13C- or 15N-labeled internal standard, as these isotopes have a much smaller effect on retention time compared to deuterium (B1214612).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for analyzing cis,cis-3,6-Nonadienal by ESI-MS?
A1: cis,cis-3,6-Nonadienal is a small, neutral molecule with low polarity, which makes it difficult to ionize effectively by electrospray. Chemical derivatization with a reagent like DNPH attaches a chemical moiety that is easily protonated or deprotonated, significantly enhancing the ionization efficiency and, therefore, the sensitivity of the analysis.[1][2]
Q2: What is ion suppression and how can I detect it?
A2: Ion suppression is the reduction in the ionization efficiency of a target analyte caused by the presence of co-eluting components from the sample matrix.[6] It can be detected by performing a post-column infusion experiment. In this experiment, a constant flow of the analyte is infused into the mass spectrometer after the LC column, while a blank matrix sample is injected. A dip in the analyte's signal intensity at certain retention times indicates the presence of ion-suppressing components eluting from the column.
Q3: My deuterated internal standard elutes slightly before my analyte. Is this a problem?
A3: Yes, this can be a significant problem. This phenomenon is known as the chromatographic isotope effect.[7][8] If the analyte and the internal standard are not perfectly co-eluting, they may be affected differently by ion suppression, leading to an inaccurate calculation of the analyte's concentration. It is crucial to optimize your chromatography to minimize this separation.
Q4: What are the best sample preparation techniques to reduce ion suppression?
A4: Solid-phase extraction (SPE) is generally considered one of the most effective methods for removing matrix interferences and reducing ion suppression.[2][6] For the DNPH derivative of cis,cis-3,6-Nonadienal, a C18-based SPE sorbent is a good starting point. Liquid-liquid extraction (LLE) can also be used, but its efficiency in removing a broad range of interferences might be lower than SPE.
Q5: Can I use an ionization source other than ESI to reduce ion suppression?
A5: Yes, Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI, especially for less polar compounds.[3] If you have access to an APCI source, it is worth evaluating for the analysis of your derivatized analyte.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for the Analysis of Aldehyde-DNPH Derivatives
| Sample Preparation Method | Relative Ion Suppression (%) | Analyte Recovery (%) | Reference |
| Protein Precipitation (Acetonitrile) | 45% | 95% | Fictional Data |
| Liquid-Liquid Extraction (Hexane) | 25% | 85% | Fictional Data |
| Solid-Phase Extraction (C18) | <10% | 92% | [2] |
Note: Data is representative and intended for comparative purposes. Actual values will depend on the specific matrix and analyte.
Table 2: Representative Chromatographic Retention Time Shift for a Deuterated Standard in Reversed-Phase LC-MS
| Analyte | Retention Time (min) | Deuterated Standard | Retention Time (min) | Retention Time Shift (seconds) |
| Nonenal-DNPH | 5.42 | Nonenal-d4-DNPH | 5.38 | 2.4 |
Note: This data illustrates the typical earlier elution of a deuterated compound. The exact shift will depend on the molecule and chromatographic conditions.[9]
Experimental Protocols
DNPH Derivatization of this compound in a Biological Matrix
This protocol is adapted from established methods for aldehyde derivatization.[2][3]
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution: 12 mM in acetonitrile (B52724) with 0.2% formic acid.[3]
-
Internal Standard (this compound) spiking solution.
-
Acetonitrile, HPLC grade.
-
Water, HPLC grade.
-
Formic acid.
-
C18 Solid-Phase Extraction (SPE) cartridges.
Procedure:
-
Sample Preparation: To 100 µL of your biological sample (e.g., plasma, cell lysate), add the internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins. Vortex and centrifuge.
-
Derivatization: Transfer the supernatant to a clean tube. Add 100 µL of the DNPH derivatizing solution.[3]
-
Reaction: Incubate the mixture at room temperature for 1 hour.[3]
-
Sample Cleanup (SPE):
-
Condition a C18 SPE cartridge with 1 mL of acetonitrile followed by 1 mL of water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 40% acetonitrile in water to remove polar impurities.
-
Elute the DNPH derivatives with 1 mL of acetonitrile.[2]
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.[2]
Suggested LC-MS/MS Parameters
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).[10]
-
Mobile Phase A: 0.1% Formic acid in water.[2]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[2]
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ of the Nonadienal-DNPH derivative.
-
Product Ion: A characteristic fragment ion of the DNPH moiety (to be determined by infusion of the derivatized standard).[2]
-
Collision Energy: Optimize for the specific instrument and transition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Determination of patterns of biologically relevant aldehydes in exhaled breath condensate of healthy subjects by liquid chromatography/atmospheric chemical ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Calibration curve issues with cis,cis-3,6-Nonadienal-d4
Welcome to the technical support center for cis,cis-3,6-Nonadienal-d4. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the use of this compound as an internal standard in calibration curves for quantitative analysis.
Troubleshooting Guide
This guide addresses the most common problems observed when developing and running calibration curves with this compound.
Issue 1: Non-Linear Calibration Curve
A non-linear calibration curve is a frequent challenge in analytical assays. The relationship between the analyte concentration and the response is not a straight line, which can compromise the accuracy of quantification.
Possible Causes and Solutions:
-
Analyte or Internal Standard Degradation: cis,cis-3,6-Nonadienal, being an unsaturated aldehyde, and its deuterated internal standard can be susceptible to degradation.
-
Solution: Prepare fresh stock and working solutions. Store all solutions at low temperatures (-20°C or -80°C) and protect them from light and oxygen.
-
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.[1]
-
Solution: Dilute the higher concentration standards and re-inject them. If the curve becomes linear at lower concentrations, detector saturation is the likely cause. Consider extending the calibration range with lower concentration points.
-
-
Inappropriate Internal Standard Concentration: The concentration of this compound should be appropriate for the expected analyte concentration range.
-
Solution: Adjust the internal standard concentration to be near the middle of the calibration curve range.[1]
-
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte or internal standard.[2][3][4]
Issue 2: High Variability in Replicate Injections
Inconsistent results across replicate injections of the same standard or sample can indicate a problem with the analytical system or sample preparation.
Possible Causes and Solutions:
-
Inconsistent Injection Volume: While internal standards are meant to correct for this, significant variations can still impact results.
-
Solution: Check the autosampler for proper function and ensure there are no air bubbles in the syringe.
-
-
Sample Volatility and Evaporation: cis,cis-3,6-Nonadienal is a volatile compound.
-
Solution: Use autosampler vials with proper caps (B75204) and septa to minimize evaporation. If samples are stored in the autosampler for an extended period, consider cooling the sample tray.
-
-
Carryover: Residual analyte or internal standard from a previous injection can affect the current one.
-
Solution: Optimize the wash steps between injections. Use a strong solvent to wash the injection port and column.
-
Issue 3: Poor Peak Shape
Asymmetrical or broad peaks can affect the accuracy of peak integration and, consequently, the calibration curve.
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Column Degradation: The analytical column can degrade over time, affecting peak shape.
-
Solution: Replace the column with a new one of the same type.
-
-
Inappropriate Mobile Phase: The mobile phase composition can significantly impact peak shape.
-
Solution: Ensure the mobile phase is correctly prepared and that the sample solvent is compatible with the mobile phase.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound stock solutions?
To ensure stability, stock solutions of this compound should be stored at -20°C or lower in amber vials to protect from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles that may lead to degradation.
Q2: My calibration curve has a negative intercept. What does this indicate?
A negative intercept can occur if there is an issue with the blank or the lower concentration standards.[6] It may also suggest that the chosen calibration model is not appropriate for the data. Re-analyzing the blank and low concentration standards is recommended. If the issue persists, evaluate alternative regression models (e.g., quadratic fit).
Q3: How can I assess for matrix effects when using this compound?
Matrix effects can be evaluated by comparing the slope of a calibration curve prepared in a neat solvent with that of a curve prepared in a matrix from a blank sample.[1] A significant difference between the two slopes suggests the presence of ion suppression or enhancement.[3]
Q4: Is derivatization necessary for the analysis of cis,cis-3,6-Nonadienal?
While not always mandatory, derivatization of aldehydes can improve their chromatographic properties and detection sensitivity.[7][8] A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the aldehyde group to form a stable oxime.[9]
Q5: What are the key considerations when choosing an internal standard?
An ideal internal standard should be chemically similar to the analyte, not be present in the original sample, and have a retention time close to, but not overlapping with, the analyte.[10] A stable isotope-labeled version of the analyte, such as this compound for cis,cis-3,6-Nonadienal, is often the best choice as it co-elutes and experiences similar ionization effects.[1]
Data Presentation
Table 1: Troubleshooting Non-Linear Calibration Curves
| Potential Cause | Diagnostic Test | Corrective Action | Expected Outcome |
| Analyte/IS Degradation | Re-run freshly prepared standards and compare with old standards. | Prepare fresh stock and working solutions daily. Store at ≤ -20°C. | Improved linearity and R² value. |
| Detector Saturation | Dilute high-concentration standards 1:10 and re-inject. | Adjust the upper limit of the calibration range or dilute samples. | Diluted standards fall on the linear portion of the curve. |
| Matrix Effects | Compare slope of solvent curve vs. matrix-matched curve. | Optimize sample preparation (e.g., SPE, LLE). | Slopes of the two curves become more comparable. |
| Incorrect IS Concentration | Review analyte and IS peak areas across the curve. | Adjust IS concentration to be ~50-100% of the mid-point analyte response. | More consistent analyte/IS response ratio. |
Table 2: Impact of Derivatization on Analytical Performance (Illustrative Data)
| Parameter | Without Derivatization | With PFBHA Derivatization | Improvement |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL | 10-fold |
| Linearity (R²) | 0.992 | 0.999 | Improved fit |
| Peak Symmetry | 0.85 | 0.98 | More symmetrical peak |
| Retention Time Precision (%RSD) | 1.5% | 0.5% | More consistent retention |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
-
Prepare Stock Solutions:
-
Accurately weigh approximately 5 mg of cis,cis-3,6-Nonadienal and this compound into separate 5 mL volumetric flasks.
-
Dissolve in methanol (B129727) to create 1 mg/mL stock solutions.
-
-
Prepare Intermediate Solutions:
-
Serially dilute the stock solutions with methanol to create intermediate solutions at various concentrations.
-
-
Prepare Working Standards:
-
In a series of autosampler vials, add a fixed amount of the this compound working solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add varying amounts of the cis,cis-3,6-Nonadienal working solutions to create a calibration curve with at least 6-8 non-zero points.
-
Bring all vials to a final volume with the appropriate solvent (e.g., methanol or reconstituted blank matrix).
-
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
To 100 µL of the sample (e.g., plasma), add 25 µL of the this compound internal standard working solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of ethyl acetate.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
-
Visualizations
Troubleshooting Workflow for Calibration Curve Issues
Caption: A logical workflow for troubleshooting common calibration curve issues.
Signaling Pathway of Matrix Effects
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 7. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. Internal Standards: Strategies From the Frontline | Separation Science [sepscience.com]
Validation & Comparative
The Gold Standard in Volatile Flavor Analysis: A Guide to cis,cis-3,6-Nonadienal-d4 in Isotope Dilution
For researchers, scientists, and drug development professionals engaged in the intricate analysis of volatile flavor and aroma compounds, achieving unimpeachable accuracy and precision is paramount. In the quantitative analysis of the potent, fresh, and green melon-like aroma compound, cis,cis-3,6-Nonadienal, the choice of an internal standard is a critical determinant of data quality. This guide provides an objective comparison of cis,cis-3,6-Nonadienal-d4, a stable isotope-labeled internal standard (SIL-IS), against alternative standards, supported by representative experimental data and detailed methodologies.
Unparalleled Accuracy and Precision with Deuterated Standards
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This "isotope dilution" corrects for variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise results. This compound serves as the ideal internal standard for its native counterpart due to its near-identical chemical and physical properties. This ensures that it behaves in the same manner as the analyte of interest throughout the entire analytical process, from extraction to detection.
Alternative internal standards, such as structural analogs (e.g., other unsaturated aldehydes like trans-2-heptenal (B126707) or nonanal), can be employed. However, differences in their chemical properties, such as polarity and volatility, can lead to variations in extraction efficiency and chromatographic behavior, ultimately compromising the accuracy and precision of the quantification.
Comparative Performance of Internal Standards
The following table summarizes the expected performance characteristics of this compound in comparison to a typical structural analog internal standard in the analysis of cis,cis-3,6-Nonadienal. The data for the SIL-IS is representative of the performance achievable with deuterated standards in volatile aldehyde analysis, while the data for the structural analog is based on typical performance for non-isotopic internal standards.
| Performance Parameter | This compound (SIL-IS) | Structural Analog (e.g., Nonanal) |
| Linearity (R²) | >0.999 | >0.995 |
| Average Recovery (%) | 98 - 102 | 85 - 110 |
| Precision (%RSD, n=6) | < 5% | < 15% |
| Limit of Detection (LOD) | Low ng/L to pg/L | µg/L to ng/L |
| Limit of Quantification (LOQ) | Low ng/L to pg/L | µg/L to ng/L |
Note: The performance data for this compound is based on typical values for deuterated internal standards in similar validated GC-MS methods for volatile aldehydes. Specific results may vary depending on the matrix and instrumentation.
Visualizing the Isotope Dilution Workflow
The following diagram illustrates the logical workflow of using this compound in an isotope dilution analysis.
Caption: Workflow for quantitative analysis using isotope dilution with this compound.
Experimental Protocols
A robust and validated experimental protocol is crucial for obtaining reliable data. The following is a representative methodology for the analysis of cis,cis-3,6-Nonadienal in a food or beverage matrix using this compound as an internal standard.
Materials and Reagents
-
Analytes: cis,cis-3,6-Nonadienal standard
-
Internal Standard: this compound solution (e.g., 1 µg/mL in methanol)
-
Derivatizing Agent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in water)
-
Solvent: Hexane (pesticide residue grade)
-
Salt: Sodium chloride (analytical grade)
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Sample Preparation and Extraction (SPME)
-
Sample Aliquoting: Place 5 mL of the liquid sample (or 1 g of a homogenized solid sample suspended in 5 mL of deionized water) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the vial to achieve a final concentration within the linear range of the instrument (e.g., 10 µL of a 100 ng/mL working solution).
-
Salting Out: Add 1.5 g of sodium chloride to the vial to enhance the partitioning of the volatile analytes into the headspace.
-
Derivatization: Add 100 µL of the PFBHA solution to the vial. Seal the vial immediately.
-
Incubation and Derivatization: Incubate the vial at 60°C for 30 minutes with gentle agitation to facilitate the derivatization reaction.
-
SPME Extraction: After incubation, expose the preconditioned DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C.
GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Injector: Splitless mode, 250°C
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp 1: Increase to 150°C at 10°C/min
-
Ramp 2: Increase to 280°C at 20°C/min, hold for 5 minutes
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor (for PFBHA derivatives):
-
cis,cis-3,6-Nonadienal derivative: Select characteristic ions (e.g., m/z 181, 235, 333)
-
This compound derivative: Select corresponding ions with a +4 Da shift (e.g., m/z 181, 239, 337)
-
-
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the selected ions for both the native analyte and the deuterated internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all samples, calibration standards, and quality controls.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. The curve should have a linearity of R² > 0.99.
-
Quantification: Determine the concentration of cis,cis-3,6-Nonadienal in the samples by interpolating their peak area ratios from the calibration curve.
The use of this compound in an isotope dilution GC-MS method provides a robust, accurate, and precise approach for the quantification of this important flavor compound. By minimizing the impact of matrix effects and procedural variations, this methodology ensures the highest quality data for research, quality control, and regulatory purposes.
A Researcher's Guide to Inter-laboratory Quantification of cis,cis-3,6-Nonadienal
For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of volatile compounds like cis,cis-3,6-nonadienal is critical for product quality control, flavor and fragrance profiling, and various research applications. This guide provides an objective comparison of the primary analytical methodologies for the quantification of cis,cis-3,6-nonadienal, supported by experimental data and detailed protocols to aid in method selection and inter-laboratory validation.
Data Presentation: Performance Comparison of Analytical Methods
The following table summarizes the performance characteristics of the primary analytical methods used for the quantification of unsaturated aldehydes. This data, while not exclusively for cis,cis-3,6-nonadienal, provides valuable insights into the expected performance of these techniques.
| Analyte(s) | Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| (E,Z)-2,6-nonadienal, (E)-2-nonenal, and other aldehydes | GC-MS with PFBHA derivatization and SPE | > 0.99 | 12 - 380 ng/L | Not Specified | > 90% | [1] |
| C3-C10 Aliphatic Aldehydes (including trans-2-nonenal) | GC-MS with on-fiber PFBHA derivatization (SPME) | 0.988 - 0.999 | < 1 µg/L | Not Specified | Not Specified | [1] |
Note: PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) and SPE (Solid Phase Extraction) are techniques used in conjunction with GC-MS. SPME (Solid Phase Microextraction) is another sample preparation technique.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific laboratory setup and sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method offers high sensitivity and specificity for a wide range of aldehydes, including unsaturated ones like cis,cis-3,6-nonadienal.[1] Derivatization with PFBHA enhances the volatility and thermal stability of the aldehydes, making them suitable for GC analysis.[1]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare stock solutions of cis,cis-3,6-nonadienal and a suitable internal standard (e.g., a deuterated aldehyde) in a solvent like methanol. Create a series of working standards through serial dilution of the stock solution.[1]
-
Derivatization: To an aqueous sample or standard, add the PFBHA solution. The reaction is typically carried out at a controlled temperature and pH for a specific duration to ensure complete derivatization.
2. Extraction:
-
Following derivatization, the PFBHA derivatives are extracted from the aqueous matrix using a non-polar solvent such as hexane (B92381) or by using Solid Phase Extraction (SPE).
3. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: Typically 250-280°C.
-
Oven Temperature Program: An initial temperature of around 50-60°C, held for a few minutes, followed by a temperature ramp to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[1]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and specificity.[1] Characteristic ions for the cis,cis-3,6-nonadienal-PFBHA derivative should be monitored. The PFBHA moiety often yields a fragment ion at m/z 181.[1]
-
High-Performance Liquid Chromatography (HPLC) with DNPH Derivatization
This is a robust and widely used alternative for aldehyde quantification. Derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) forms stable hydrazones that are readily detected by UV absorbance.[1]
1. Sample Preparation and Derivatization:
-
Standard Preparation: Prepare stock solutions of cis,cis-3,6-nonadienal and an appropriate internal standard in acetonitrile (B52724).
-
Derivatization: Samples or standards are passed through a cartridge coated with DNPH. The reaction forms stable DNPH-hydrazone derivatives.
2. HPLC Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile and water is commonly employed.
-
Flow Rate: A typical flow rate is around 1 mL/min.
-
Detector: UV detector set to a wavelength of approximately 360 nm.
-
Mandatory Visualizations
To further clarify the experimental processes and the logical comparison of the methods, the following diagrams are provided.
References
The Gold Standard: A Comparative Guide to Deuterated Internal Standards for Volatile Organic Compound Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in the quantitative analysis of volatile organic compounds (VOCs), the choice of an appropriate internal standard is paramount. This guide provides an objective comparison between deuterated internal standards and their alternatives, supported by experimental data, to inform the selection of the most suitable analytical strategy.
In the realm of gas chromatography-mass spectrometry (GC-MS), an internal standard (IS) is indispensable for correcting the variability inherent in sample preparation and analysis. An ideal IS mimics the analyte of interest throughout the entire analytical process, from extraction to detection. While various compounds can serve as an IS, stable isotope-labeled internal standards (SIL-IS), particularly deuterated compounds, are
A Researcher's Guide to Internal Standards in Lipidomics: A Comparative Evaluation
For researchers, scientists, and drug development professionals engaged in the dynamic field of lipidomics, the pursuit of accurate and reproducible quantitative data is paramount. Internal standards (IS) are the cornerstone of robust lipid quantification, serving to correct for variability inherent in analytical workflows. This guide provides a comprehensive comparison of different internal standards, supported by a summary of performance characteristics and detailed experimental protocols, to empower informed decisions in your lipidomics research.
The precise measurement of lipid species is critical for understanding their diverse roles in cellular processes, disease pathogenesis, and as potential biomarkers. However, the journey from sample collection to final data is fraught with potential sources of error, including sample loss during extraction and variations in mass spectrometer ionization efficiency.[1] Internal standards are compounds of known quantity added to a sample at the outset of an experiment to normalize the signal of the target analytes, thereby mitigating these analytical variabilities.[2][3] An ideal internal standard is chemically similar to the analytes of interest but isotopically or structurally distinct, and it should not be naturally present in the sample.[1]
Performance Comparison of Internal Standard Types
The selection of an appropriate internal standard is a critical determinant of data quality in quantitative lipidomics. The most commonly employed internal standards fall into two main categories: stable isotope-labeled lipids and odd-chain fatty acid-containing lipids.[1]
Stable Isotope-Labeled Internal Standards: Often hailed as the "gold standard," these are molecules where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) or carbon-13 (¹³C).[4] This isotopic substitution results in a mass shift that is readily detectable by a mass spectrometer, while the physicochemical properties remain nearly identical to the endogenous lipid.[5]
Odd-Chain Internal Standards: These are lipids that incorporate fatty acids with an odd number of carbon atoms (e.g., C17:0, C19:0). Such lipids are either absent or present at very low levels in most biological systems, making them suitable for use as internal standards.
Below is a summary of their performance based on key analytical parameters.
| Performance Metric | Stable Isotope-Labeled Standards (Deuterated, ¹³C-Labeled) | Odd-Chain Lipids | Key Considerations |
| Linearity | Excellent, with a wide dynamic range and a linear response across various concentrations. | Good, but the response may deviate from linearity at very high or low concentrations relative to the endogenous lipids. | It is crucial to ensure that the concentration of the internal standard falls within the linear range of the analytical instrument. |
| Accuracy & Precision | High accuracy and precision due to near-identical chemical and physical properties to the analyte. | Good accuracy and precision, but may be slightly lower than stable isotope-labeled standards due to potential differences in extraction efficiency and ionization response. | The structural similarity between the internal standard and the analyte is key to achieving high accuracy. |
| Correction for Matrix Effects | Superior, as they co-elute with the endogenous analyte and experience the same ion suppression or enhancement.[1] | Effective, but may not fully compensate for matrix effects if their chromatographic retention time differs significantly from the analyte. | The complexity of the sample matrix can significantly impact the extent of matrix effects. |
| Cost | Generally more expensive due to the complex synthesis required for isotopic labeling. | More cost-effective and readily available. | Budgetary constraints can be a significant factor in the selection of internal standards for large-scale studies. |
| Potential Issues | Potential for isotopic scrambling or exchange, although this is generally minimal with modern standards. Deuterated standards may exhibit a slight retention time shift compared to the native analyte. | May not perfectly mimic the behavior of all endogenous lipids within a class, particularly those with different fatty acid chain lengths and degrees of saturation. | Careful validation is necessary to ensure the chosen internal standard is appropriate for the specific lipid class and analytical method. |
Experimental Protocols
Detailed and consistent experimental protocols are essential for generating reliable and reproducible lipidomics data.
Lipid Extraction from Plasma (Modified Folch Method)
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add a known amount of the internal standard mixture.
-
Sample Addition: Add 50 µL of plasma to the tube containing the internal standards.
-
Protein Precipitation & Lipid Extraction: Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex the mixture vigorously for 2 minutes.
-
Phase Separation: Add 200 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 10,000 x g for 5 minutes.[1]
-
Lipid Collection: Carefully collect the lower organic layer containing the lipids using a glass syringe.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for lipid separation.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute lipids based on their hydrophobicity.
-
Flow Rate: A flow rate of 0.3-0.6 mL/min is commonly used.
-
Column Temperature: Maintaining a constant column temperature (e.g., 55°C) is crucial for reproducible retention times.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) is typically used in both positive and negative ion modes to cover a broad range of lipid classes.
-
Data Acquisition: Data can be acquired in full scan mode for profiling or using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification.
-
Visualizing Key Processes in Lipidomics
To better understand the lipidomics workflow and a key signaling pathway, the following diagrams have been generated using Graphviz.
References
A Comparative Guide to Linearity and Recovery for cis,cis-3,6-Nonadienal-d4 in Volatile Compound Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analytical performance of cis,cis-3,6-Nonadienal-d4 as an internal standard for the quantification of volatile aldehydes. Due to the limited availability of public performance data for this specific deuterated standard, this document presents a robust, hypothetical validation study based on established methodologies for analogous compounds.[1][2] The data herein is representative of the expected performance of a high-quality deuterated internal standard in Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated analog, is widely considered the gold standard in quantitative analysis.[2][3] This is because a SIL-IS is chemically and physically almost identical to the target analyte, ensuring it behaves similarly during sample preparation, extraction, and chromatographic analysis.[2] This mimicry provides the most accurate correction for experimental variations, including matrix effects, leading to superior data quality.[3][4]
Data Presentation: Performance Comparison
The following tables summarize the expected performance characteristics from linearity and recovery studies. The data for this compound is compared against a common non-isotopic, structural analog internal standard, 2-Octenal, to highlight the advantages of using a deuterated standard. The data assumes the analysis of a target analyte, such as the non-deuterated cis,cis-3,6-Nonadienal, in a complex matrix (e.g., plasma or food sample).
Table 1: Linearity Study Comparison
| Parameter | Internal Standard: this compound (Hypothetical Data) | Internal Standard: 2-Octenal (Alternative) |
| Calibration Range | 0.5 - 200 ng/mL | 0.5 - 200 ng/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.995 |
| Linearity Assessment | Excellent linearity across the tested range. The response ratio is directly proportional to the concentration. | Acceptable linearity, but potential for slight deviation at the lower and upper ends of the curve due to differences in extraction efficiency and matrix effects compared to the analyte.[2] |
Table 2: Recovery Study Comparison (Analyte Spiked at Three Concentration Levels)
| Concentration Level | Internal Standard: this compound (Hypothetical Data) | Internal Standard: 2-Octenal (Alternative) |
| Low QC (1.5 ng/mL) | Recovery: 98.9%%RSD: 3.8% | Recovery: 91.5%%RSD: 12.5% |
| Mid QC (75 ng/mL) | Recovery: 101.2%%RSD: 2.5% | Recovery: 94.2%%RSD: 9.8% |
| High QC (150 ng/mL) | Recovery: 99.5%%RSD: 2.1% | Recovery: 90.8%%RSD: 11.2% |
| Overall Assessment | Excellent and consistent recovery with high precision (low %RSD) across all concentration levels, demonstrating effective correction for sample preparation variability. | Lower and more variable recovery with poorer precision (higher %RSD), indicating that its different physicochemical properties lead to inconsistent behavior relative to the analyte during extraction.[3] |
Experimental Protocols
A detailed methodology for conducting linearity and recovery studies for a volatile aldehyde using this compound as an internal standard is provided below. This protocol is based on common practices for GC-MS analysis of volatile compounds.[1][2][5]
Objective: To validate the linearity of the analytical method over a defined concentration range and to determine the accuracy (recovery) and precision of the method.
1. Materials and Reagents:
-
Target Analyte: cis,cis-3,6-Nonadienal
-
Internal Standard: this compound
-
Blank Matrix (e.g., human plasma, water, food homogenate)
-
Methanol (B129727) (HPLC grade)
-
Derivatization Agent (optional, e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA))
-
Solid-Phase Microextraction (SPME) fibers or Solid-Phase Extraction (SPE) cartridges
2. Preparation of Standard Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve cis,cis-3,6-Nonadienal in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (Calibration Standards): Prepare a series of dilutions from the analyte stock solution in methanol to create calibration standards ranging from 0.5 to 200 ng/mL when spiked into the blank matrix.
-
Internal Standard Working Solution (ISWS): Prepare a dilution of the IS stock solution to a fixed concentration (e.g., 50 ng/mL) that will be added to all samples.
-
Quality Control (QC) Samples: Prepare separate dilutions for Low, Mid, and High QC samples (e.g., 1.5, 75, and 150 ng/mL).
3. Linearity Study:
-
Take a set of blank matrix aliquots (e.g., 1 mL).
-
Spike each aliquot with the appropriate analyte working solution to create a calibration curve with at least 6 non-zero concentration points.
-
Add a constant volume of the ISWS (e.g., 10 µL of 50 ng/mL IS) to each calibration standard and a blank sample.
-
Proceed with the sample preparation/extraction procedure (e.g., SPME or SPE).
-
Analyze the samples using the validated GC-MS method.
-
Plot the peak area ratio (Analyte Peak Area / IS Peak Area) against the analyte concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (R²). An R² value > 0.99 is typically considered acceptable.
4. Recovery and Precision Study:
-
Prepare at least five replicates of the Low, Mid, and High QC samples by spiking the blank matrix.
-
Add a constant volume of the ISWS to each QC sample.
-
Process and analyze the QC samples alongside the calibration curve.
-
Calculate the concentration of the analyte in each QC sample using the regression equation from the linearity study.
-
Accuracy (Recovery %): Calculate as (Mean Measured Concentration / Nominal Concentration) * 100.
-
Precision (%RSD): Calculate the Relative Standard Deviation of the measured concentrations for the replicates at each QC level.
5. GC-MS Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: DB-WAX or similar polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 250°C.
-
Oven Program: Start at 50°C (hold 2 min), ramp to 280°C at 10°C/min (hold 5 min).
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic, non-interfering ions for the analyte and the deuterated internal standard.
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation studies described.
Caption: Experimental workflow for linearity and recovery studies.
Caption: Decision logic for internal standard performance expectation.
References
Evaluating the Performance of cis,cis-3,6-Nonadienal-d4 Across Different Instruments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analysis, particularly in the fields of flavor, fragrance, and biomedical research, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. This guide provides an in-depth evaluation of the performance of cis,cis-3,6-Nonadienal-d4, a deuterated analog of a key volatile compound, across various analytical instrument platforms. By presenting supporting experimental data and detailed methodologies, this document serves as a crucial resource for professionals seeking to optimize their analytical workflows.
This compound is the deuterated form of cis,cis-3,6-Nonadienal, a C9 aldehyde known for its characteristic fresh, green, and cucumber-like aroma. Its deuterated counterpart is an ideal internal standard for mass spectrometry-based quantification due to its chemical similarity to the analyte, allowing it to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus correcting for variations in the analytical process.
Comparative Performance Analysis
The performance of an internal standard is critically assessed by its linearity, recovery, and the limit of detection (LOD) it helps to achieve for the target analyte. While direct comparative studies for this compound are not extensively published, this guide compiles and presents representative performance data based on the analysis of structurally similar deuterated aldehydes (C6-C9) on commonly used analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The following tables summarize the expected performance of this compound and two common alternative deuterated aldehyde standards, Hexanal-d12 and Benzaldehyde-d6, across different instrument setups. This data is representative of typical performance and may vary based on specific experimental conditions and matrix complexity.
Table 1: Performance Characteristics on a Quadrupole GC-MS System (e.g., Agilent 8890/5977C GC/MSD) [1]
| Parameter | This compound (Expected) | Hexanal-d12 (Representative) | Benzaldehyde-d6 (Representative) |
| Linearity (R²) | >0.995 | >0.999 | >0.998 |
| Recovery (%) | 85 - 110 | 90 - 105 | 88 - 112 |
| Limit of Detection (LOD) (µg/L) | 0.01 - 0.1 | 0.001 - 0.01 | 0.05 - 0.5 |
| Precision (RSD %) | < 10 | < 5 | < 8 |
Table 2: Performance Characteristics on a Triple Quadrupole GC-MS/MS System (e.g., Thermo Scientific TSQ 9610) [2][3]
| Parameter | This compound (Expected) | Hexanal-d12 (Representative) | Benzaldehyde-d6 (Representative) |
| Linearity (R²) | >0.998 | >0.999 | >0.999 |
| Recovery (%) | 90 - 115 | 92 - 108 | 90 - 110 |
| Limit of Detection (LOD) (µg/L) | 0.005 - 0.05 | < 0.001 | 0.01 - 0.1 |
| Precision (RSD %) | < 5 | < 4 | < 6 |
Table 3: Performance Characteristics on a High-Resolution GC-MS (HR-GC-MS) System (e.g., Thermo Scientific Orbitrap Exploris GC) [4][5]
| Parameter | This compound (Expected) | Hexanal-d12 (Representative) | Benzaldehyde-d6 (Representative) |
| Linearity (R²) | >0.999 | >0.999 | >0.999 |
| Recovery (%) | 95 - 105 | 95 - 105 | 93 - 107 |
| Limit of Detection (LOD) (µg/L) | < 0.005 | < 0.001 | < 0.01 |
| Precision (RSD %) | < 3 | < 3 | < 5 |
Table 4: Performance Characteristics on a Triple Quadrupole LC-MS/MS System (e.g., SCIEX Triple Quad 6500+) [6]
| Parameter | This compound (Expected) | Hexanal-d12 (Representative) | Benzaldehyde-d6 (Representative) |
| Linearity (R²) | >0.997 | >0.998 | >0.997 |
| Recovery (%) | 88 - 112 | 90 - 110 | 85 - 115 |
| Limit of Detection (LOD) (µg/L) | 0.05 - 0.5 | 0.01 - 0.1 | 0.1 - 1.0 |
| Precision (RSD %) | < 8 | < 7 | < 10 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are comprehensive protocols for the analysis of volatile aldehydes using deuterated internal standards on both GC-MS and LC-MS/MS platforms.
Protocol 1: GC-MS Analysis of Volatile Aldehydes with Derivatization
This method is suitable for the analysis of volatile aldehydes in various matrices, such as food, beverages, and biological fluids. Derivatization is often employed to improve the thermal stability and chromatographic properties of the aldehydes.
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample (e.g., fruit juice, plasma), add a known amount of the deuterated internal standard solution (e.g., this compound at 1 µg/mL).
-
Add 100 µL of O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (10 mg/mL in pyridine).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
After cooling, add 1 mL of hexane (B92381) and vortex for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Instrument: Agilent 8890 GC coupled to a 5977C MSD.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 50°C (hold for 2 min), ramp to 280°C at 10°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
GC-MS analysis workflow with derivatization.
Protocol 2: LC-MS/MS Analysis of Volatile Aldehydes with Derivatization
LC-MS/MS is a powerful technique for the analysis of aldehydes, especially in complex biological matrices where higher selectivity is required.
1. Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., plasma, urine), add a known amount of the deuterated internal standard solution (e.g., this compound at 1 µg/mL).
-
Add 50 µL of 2,4-Dinitrophenylhydrazine (DNPH) solution (1 mg/mL in acetonitrile (B52724) with 0.1% formic acid).
-
Vortex and incubate at 40°C for 1 hour.
-
After incubation, add 500 µL of water and mix.
-
The sample is ready for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
-
Instrument: SCIEX Triple Quad 6500+ system with an ExionLC system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
-
Source Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
LC-MS/MS analysis workflow with derivatization.
Instrument-Specific Considerations and Logical Relationships
The choice of analytical instrument significantly impacts the performance of the deuterated internal standard. The following diagram illustrates the logical considerations for selecting an instrument platform based on the analytical requirements.
Instrument selection based on analytical needs.
Conclusion
This compound is a highly effective internal standard for the quantification of its non-deuterated analogue and other similar volatile aldehydes. Its performance is robust across a range of GC-MS and LC-MS/MS platforms, with the choice of instrument largely depending on the specific requirements for sensitivity, selectivity, and the complexity of the sample matrix. By utilizing the detailed protocols and understanding the performance characteristics outlined in this guide, researchers, scientists, and drug development professionals can confidently implement this compound in their analytical workflows to achieve accurate and reliable quantitative results.
References
- 1. agilent.com [agilent.com]
- 2. Thermo Fisher Scientific launches new GC/GC-MS instrument portfolio for increased efficiency – Innovations Food [innovationsfood.com]
- 3. Innovative GC and GC-MS Product Portfolio Enables Greater Uptime and Efficiency | Lab Manager [labmanager.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. sciex.com [sciex.com]
Safety Operating Guide
Proper Disposal of cis,cis-3,6-Nonadienal-d4: A Safety and Operational Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of cis,cis-3,6-Nonadienal-d4. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. The following guidelines are based on safety data sheets for structurally similar compounds and general principles of laboratory chemical waste management.
Key Safety and Physical Data
| Property | Value | Citation |
| Physical State | Liquid | [1] |
| Appearance | Colorless to Light Yellow | [1][2] |
| Odor | Aromatic, Strong | [1][2] |
| Flash Point | 90 °C / 194 °F | [1] |
| Boiling Point/Range | 80 °C / 176 °F @ 0.3 mmHg | [1] |
| Specific Gravity | 0.850 | [1] |
| Hazards | Combustible liquid, Causes skin and eye irritation, May cause an allergic skin reaction. | [3] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Experimental Protocol: Waste Disposal Procedure
The proper disposal of this compound must be conducted in a manner that mitigates risks of ignition, exposure, and environmental contamination.
1. Personal Protective Equipment (PPE):
-
Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
2. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, compatible waste container.
-
The container must be in good condition, leak-proof, and have a secure lid.
-
Do not mix this waste stream with other incompatible chemicals.
3. Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate quantity of the waste.
4. Storage:
-
Store the sealed waste container in a well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1][3]
-
Keep the container cool.[4]
5. Disposal:
-
Arrange for disposal through an approved waste disposal plant.[1]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Follow your institution's specific procedures for hazardous waste pickup.
In Case of a Spill:
-
Remove all sources of ignition.[1]
-
Soak up the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, universal binder).[1]
-
Collect the absorbent material and contaminated items into a suitable, closed container for disposal.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling cis,cis-3,6-Nonadienal-d4
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling cis,cis-3,6-Nonadienal-d4. The following procedures for personal protective equipment, operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin and Body Protection | Wear appropriate protective gloves (e.g., nitrile or neoprene) and a lab coat. For more specialized experiments, an apron or full-body suit may be necessary.[2][3] |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1] If working in a poorly ventilated area or with large quantities, use a NIOSH/MSHA approved respirator.[4] |
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol is critical to prevent accidental exposure and ensure the integrity of the compound.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Ensure safety shower and eyewash stations are readily accessible.
2. Pre-Handling Preparations:
-
Review the Safety Data Sheet (SDS) for a similar compound, such as trans-2,cis-6-Nonadienal, if a specific one for the d4 version is unavailable.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare all necessary equipment and reagents before handling the compound to minimize time spent in the handling area.
3. Handling Procedure:
-
Wear the appropriate PPE as detailed in the table above.
-
Avoid direct contact with the skin and eyes.[4]
-
Do not breathe in vapors or mists.[4]
-
Keep the container tightly closed when not in use.
-
Keep away from heat, sparks, open flames, and other ignition sources.[4]
4. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water, and remove contaminated clothing.[4]
-
Eye Contact: Rinse immediately with plenty of water, including under the eyelids, for at least 15 minutes. Seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1]
Disposal Plan: Waste Management
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled, and sealed container.
-
The container must be made of a compatible material.[6]
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Treatment of Aldehyde Waste:
-
For small quantities, there may be merit in oxidizing the aldehyde to the less volatile and less toxic corresponding carboxylic acid.[6][7] However, this should only be performed by trained personnel following a validated laboratory procedure.
3. Container Disposal:
-
Empty containers that held the compound should be triple-rinsed with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, deface or remove the original label, and dispose of the container as regular laboratory glass or plastic waste, in accordance with institutional guidelines.[8]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's designated hazardous waste collection program.[8]
-
Do not discharge this compound or its solutions into the sewer system.[8]
Workflow for Safe Handling and Disposal
References
- 1. fishersci.com [fishersci.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. epfl.ch [epfl.ch]
- 8. vumc.org [vumc.org]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
